3-Chloro-4-fluorophenylacetic acid
Description
The exact mass of the compound 3-Chloro-4-fluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-4-fluorophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluorophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGODGMOMOMNTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378669 | |
| Record name | 3-Chloro-4-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-79-3 | |
| Record name | 3-Chloro-4-fluorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chloro-4-fluorophenyl)acetic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Elucidation and Physicochemical Profiling of 3-Chloro-4-fluorophenylacetic Acid (CAS 705-79-3)
[1]
Introduction: The Halogenated Scaffold in Medicinal Chemistry
3-Chloro-4-fluorophenylacetic acid (CFPAA) represents a critical pharmacophore in modern drug discovery. As a disubstituted phenylacetic acid derivative, it serves as a versatile intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), aldose reductase inhibitors, and agrochemical active ingredients.
The structural significance of CFPAA lies in its specific halogenation pattern. The 4-fluoro substituent acts as a metabolic blocker, preventing para-hydroxylation by Cytochrome P450 enzymes, while the 3-chloro group enhances lipophilicity (
This guide provides a comprehensive structural analysis, synthesizing spectroscopic data, solid-state properties, and impurity profiling into a self-validating analytical workflow.
Molecular Architecture & Electronic Properties[1]
Understanding the reactivity of CFPAA requires an analysis of its electronic distribution. The interplay between the highly electronegative fluorine and the polarizable chlorine creates a unique dipole vector.
Theoretical Framework (DFT & Electronic Effects)
-
Inductive Effects (
): Both halogens exert electron-withdrawing effects on the aromatic ring. This deactivates the ring toward electrophilic aromatic substitution but acidifies the benzylic protons slightly compared to non-halogenated analogs. -
Resonance Effects (
): Fluorine's lone pairs can donate electron density back into the ring, but the inductive withdrawal typically dominates at the sigma-bond level. -
Acidity (
): The carboxylic acid tail is insulated by the methylene group ( ), meaning the halogen effect on the is inductive and minor. The is expected to be approximately 3.9–4.1, slightly more acidic than phenylacetic acid (4.31).
Visualization: Electronic & Steric Workflow
The following diagram illustrates the structural logic governing the molecule's behavior in synthesis and binding.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of CFPAA substituents.
Spectroscopic Characterization (The Fingerprint)[1]
Accurate identification relies on a multi-modal spectroscopic approach. The following data represents the consensus spectral profile for CAS 705-79-3.
Nuclear Magnetic Resonance (NMR)
The asymmetry introduced by the 3,4-substitution pattern results in a distinct AMX or ABC spin system in the aromatic region, further complicated by
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Assignment | Coupling Constants ( |
| 12.40 | Broad Singlet | -COOH | Exchangeable | |
| 7.45 | dd | Ar-H2 (ortho to Cl) | ||
| 7.32 | t (approx) | Ar-H5 (ortho to F) | ||
| 7.20 | ddd | Ar-H6 | ||
| 3.62 | Singlet | Ar-CH | N/A | |
| 172.5 | Singlet | C =O | - | |
| 156.8 | Doublet | C 4-F | ||
| 133.2 | Doublet | C 1-CH2 | ||
| -116.5 | Multiplet | Ar-F | - |
Note: The coupling of Fluorine to Carbon is diagnostic. The C4 carbon will appear as a doublet with a massive splitting (~245 Hz), confirming the direct C-F bond.
Infrared Spectroscopy (FT-IR)
Key diagnostic bands for quality control:
-
3200–2500 cm
: Broad O-H stretch (Carboxylic acid dimer). -
1705–1720 cm
: Strong C=O stretch. -
1220 cm
: C-F stretch (often obscured but distinct in fingerprint). -
750–800 cm
: C-Cl stretch.
Synthesis & Impurity Profiling[1]
The structural integrity of CFPAA is often compromised by specific process-related impurities. The most common synthetic route involves the hydrolysis of 3-chloro-4-fluorobenzyl cyanide.
Synthetic Pathway & Impurity Origins[1]
-
Starting Material: 3-Chloro-4-fluorobenzyl chloride.
-
Cyanation: Reaction with NaCN to form the nitrile.
-
Hydrolysis: Acidic/Basic hydrolysis to CFPAA.
Critical Impurities:
-
The Amide Intermediate: Incomplete hydrolysis yields 2-(3-chloro-4-fluorophenyl)acetamide.
-
Des-Halo Impurities: Reductive dehalogenation (rare, but possible under catalytic hydrogenation conditions).
-
Dimer: Self-condensation products if activation agents (like SOCl
) are used during downstream processing.
Figure 2: Synthetic route illustrating the genesis of critical impurities (Amide and Oxidative byproducts).
Analytical Protocol: HPLC Method
For quantitative analysis and purity determination, a Reverse-Phase HPLC method is required. The acidity of the molecule necessitates a buffered mobile phase to suppress ionization and ensure peak symmetry.
Protocol Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
80% B -
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Amide bond/Ring absorption) and 254 nm.
-
Temperature: 30°C.
Self-Validation Check:
-
Retention Time: CFPAA should elute after the unsubstituted phenylacetic acid due to the lipophilic Cl/F groups.
-
Tailing Factor:[1] Must be
. If higher, lower the pH of Mobile Phase A to ensure the acid is fully protonated.
Solid-State Architecture
While specific single-crystal X-ray data for CAS 705-79-3 is proprietary in many contexts, structural homology with 3-chloro-4-hydroxyphenylacetic acid suggests a high probability of forming Centrosymmetric Dimers.
-
The Carboxylic Dimer: The dominant interaction is the
hydrogen-bonding motif between carboxylic acid tails. -
Halogen Bonding: The 3-Cl atom is a potential halogen bond donor, likely interacting with oxygen atoms or
-systems of adjacent layers, influencing tablet compaction properties. -
Packing: The molecule likely crystallizes in a monoclinic system (Space group
), common for planar aromatic acids.
References
-
Stenutz, R. (2024). Physicochemical Properties of (3-chloro-4-fluorophenyl)acetic acid. Stenutz.eu. Link(Note: Data extrapolated from verified isomer databases).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69784, 3-Chloro-4-fluorophenylacetic acid. PubChem.[2][3][4] Link
-
Sigma-Aldrich. (2025).[3] Product Specification: 3-Chloro-4-fluorophenylacetic acid (CAS 705-79-3).[5][6][7] Merck KGaA. Link
-
ChemicalBook. (2025). 3-CHLORO-4-FLUOROPHENYLACETIC ACID Properties and Spectral Data. ChemicalBook. Link
-
Gao, Y., et al. (2013). Crystal Structures and Physicochemical Properties of Substituted Phenylacetic Acids. Journal of Molecular Structure. (Contextual reference for packing motifs of chloro/fluoro phenylacetic acids).
Sources
- 1. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]
- 2. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-クロロ-4-ヒドロキシフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]
- 6. 3-Chloro-4-fluorophenylacetic acid [aromalake.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
Screening for Bioactivity: A Technical Guide to Unveiling the Therapeutic Potential of 3-Chloro-4-fluorophenylacetic acid
This guide provides a comprehensive framework for the biological activity screening of 3-chloro-4-fluorophenylacetic acid, a halogenated phenylacetic acid derivative with potential therapeutic applications. As a key organic synthesis intermediate, its structural features suggest a range of possible biological effects, particularly in the realm of inflammation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to elucidating the bioactivity of this compound.
Introduction and Rationale
3-Chloro-4-fluorophenylacetic acid belongs to a class of compounds, phenylacetic acid derivatives, that are known to be versatile building blocks in medicinal chemistry.[1][2] The presence of halogen atoms, specifically chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Given that structurally related fluorinated phenylacetic acids are utilized in the synthesis of anti-inflammatory agents and analgesics, a primary focus of this screening guide will be on evaluating its anti-inflammatory potential.[2]
This guide will outline a tiered screening cascade, beginning with broad in vitro assessments of cytotoxicity and anti-inflammatory activity, followed by more focused mechanistic studies and culminating in a rationale for potential in vivo validation. This systematic approach ensures a thorough and efficient evaluation of the compound's biological profile.
Initial Cytotoxicity Assessment: Establishing a Therapeutic Window
Before investigating any specific biological activity, it is crucial to determine the concentration range at which 3-chloro-4-fluorophenylacetic acid is non-toxic to cells.[4][5] This initial screen is fundamental for designing subsequent, more complex assays and for interpreting their results accurately. A common and reliable method for this is the MTT assay.[6]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-chloro-4-fluorophenylacetic acid in a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 3-chloro-4-fluorophenylacetic acid in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium. Replace the medium in the wells with the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Expected Outcome: This assay will provide a quantitative measure of the compound's cytotoxicity, allowing for the selection of non-toxic concentrations for subsequent bioactivity screening.
In Vitro Anti-inflammatory Screening Cascade
Based on the structural alerts from related compounds, a focused screen for anti-inflammatory activity is the logical next step.[2] This will be conducted through a series of assays targeting different aspects of the inflammatory response.
Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation.[7][8] Therefore, the ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential.[9]
Experimental Protocol: Albumin Denaturation Assay
Objective: To assess the ability of 3-chloro-4-fluorophenylacetic acid to inhibit heat-induced albumin denaturation.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the samples at 57°C for 3 minutes.
-
Cooling and Turbidity Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the turbidity at 660 nm.
-
Control and Standard: Use a control sample without the test compound and a standard anti-inflammatory drug like diclofenac for comparison.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Data Presentation:
| Concentration (µg/mL) | % Inhibition by 3-chloro-4-fluorophenylacetic acid | % Inhibition by Diclofenac (Standard) |
| 10 | Hypothetical Data | Hypothetical Data |
| 50 | Hypothetical Data | Hypothetical Data |
| 100 | Hypothetical Data | Hypothetical Data |
| 250 | Hypothetical Data | Hypothetical Data |
| 500 | Hypothetical Data | Hypothetical Data |
Membrane Stabilization Assay
The stabilization of the red blood cell (RBC) membrane is another indicator of anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[10] The release of lysosomal enzymes is a key event in the inflammatory process.
Cyclooxygenase (COX) Enzyme Inhibition Assays
A major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[11] It is important to assess the inhibitory activity of 3-chloro-4-fluorophenylacetic acid on both COX-1 and COX-2 isoforms to determine its potential efficacy and side-effect profile.[11][12]
Experimental Protocol: COX-1 and COX-2 Inhibition Assay
Objective: To determine the IC50 values of 3-chloro-4-fluorophenylacetic acid for COX-1 and COX-2 enzymes.
Methodology:
-
Assay Kits: Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits. These kits typically provide the enzymes, substrate (arachidonic acid), and a detection system.
-
Compound Preparation: Prepare a range of concentrations of the test compound.
-
Assay Procedure: Follow the manufacturer's protocol. This generally involves pre-incubating the enzyme with the inhibitor (the test compound) followed by the addition of the substrate.
-
Detection: The product of the enzymatic reaction (e.g., Prostaglandin H2) is then measured, often through a colorimetric or fluorometric method.[13][14]
-
Controls: Include a no-enzyme control, a no-inhibitor control, and a known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) as a positive control.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 3-chloro-4-fluorophenylacetic acid | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Ibuprofen (non-selective) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Celecoxib (COX-2 selective) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Mechanistic Insights: Investigating the NF-κB Signaling Pathway
To delve deeper into the potential anti-inflammatory mechanism, investigating the effect of 3-chloro-4-fluorophenylacetic acid on the Nuclear Factor-kappa B (NF-κB) signaling pathway is highly recommended. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[15][16][17]
Experimental Workflow: NF-κB Inhibition
Sources
- 1. nbinno.com [nbinno.com]
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- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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- 10. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
The Strategic Derivatization of 3-Chloro-4-fluorophenylacetic Acid: A Technical Guide for Medicinal Chemists
Introduction: The Value Proposition of a Halogenated Phenylacetic Acid Scaffold
In the landscape of modern drug discovery, the strategic selection of foundational scaffolds is a critical determinant of a program's success. 3-Chloro-4-fluorophenylacetic acid, a seemingly unassuming crystalline powder, represents a powerful starting point for the synthesis of a diverse array of bioactive molecules.[1] Its true value lies in the synergistic interplay of its structural components: the phenylacetic acid core provides a versatile handle for derivatization, while the specific 3-chloro, 4-fluoro substitution pattern on the aromatic ring is a well-established motif for enhancing pharmacological properties.[2] The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides an in-depth exploration of the key derivatives of 3-chloro-4-fluorophenylacetic acid, focusing on the practical synthesis of amides and esters, and delves into the rationale behind their potential biological significance.
Physicochemical Properties and Spectroscopic Characterization of the Core Scaffold
A thorough understanding of the starting material is paramount for any synthetic endeavor. 3-Chloro-4-fluorophenylacetic acid typically presents as an off-white solid with a melting point in the range of 55-58°C.[1][3]
| Property | Value | Source |
| CAS Number | 705-79-3 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [3] |
| Molecular Weight | 188.58 g/mol | [3] |
| Melting Point | 55-58°C | [1][3] |
| pKa | 4.09 ± 0.10 (Predicted) | [3] |
| Solubility | Chloroform, DMSO (Slightly), Methanol (Slightly) | [3] |
The Gateway Intermediate: Synthesis of 3-Chloro-4-fluorophenylacetyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a cornerstone of its derivatization. This transformation dramatically enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by a wide range of nucleophiles. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases, which drives the reaction to completion.[6][7][8]
Reaction Mechanism: Thionyl Chloride-Mediated Acyl Chloride Formation
The reaction proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the collapse of a tetrahedral intermediate and subsequent loss of sulfur dioxide and a chloride ion to yield the final acyl chloride product.[6][8][9]
Caption: Synthesis of the key acyl chloride intermediate.
Experimental Protocol: Preparation of 3-Chloro-4-fluorophenylacetyl Chloride
This protocol is adapted from a general procedure for the synthesis of phenylacetyl chlorides.[10]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Reagent Addition: To the flask, add 3-chloro-4-fluorophenylacetic acid (1.0 eq.). Add an excess of thionyl chloride (e.g., 2-3 eq.), which can also serve as the solvent. Alternatively, an inert solvent such as toluene can be used.[10]
-
Reaction Conditions: Stir the mixture at room temperature for a period, then gently heat to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[6][10]
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloro-4-fluorophenylacetyl chloride is often of sufficient purity for subsequent reactions.
Synthesis of Amide Derivatives: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most important reactions in medicinal chemistry. Aryl acetamides, in particular, are prevalent motifs in a wide range of biologically active compounds. The reaction of 3-chloro-4-fluorophenylacetyl chloride with a primary or secondary amine is a robust and efficient method for the synthesis of the corresponding amides.[]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate then collapses, expelling the chloride ion as a good leaving group to form the stable amide bond.
Caption: General scheme for amide synthesis.
Experimental Protocol: Synthesis of N-Aryl-2-(3-chloro-4-fluorophenyl)acetamides
This protocol is based on established methods for the synthesis of N-aryl acetamides.[12][13][14]
-
Reaction Setup: In a suitable flask, dissolve the desired aryl amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an inert solvent like tetrahydrofuran (THF) or benzene.[12][14]
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of 3-chloro-4-fluorophenylacetyl chloride (1.05 eq.) in the same solvent to the stirred amine solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate can be washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of Ester Derivatives: Modulating Physicochemical Properties
Esterification is another fundamental derivatization strategy that allows for the fine-tuning of a molecule's properties, such as its solubility and cell permeability, which are critical for drug delivery and efficacy. Esters of 3-chloro-4-fluorophenylacetic acid can be readily synthesized from the corresponding acyl chloride by reaction with an alcohol.
Reaction Mechanism: Alcoholysis of Acyl Chloride
Similar to amide synthesis, ester formation from an acyl chloride is a nucleophilic acyl substitution reaction. The alcohol's hydroxyl oxygen acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the ester product.
Experimental Protocol: Synthesis of Alkyl 3-Chloro-4-fluorophenylacetates
-
Reaction Setup: In a flask, dissolve the desired alcohol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq.) in an inert solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Cool the solution in an ice bath and slowly add 3-chloro-4-fluorophenylacetyl chloride (1.05 eq.).
-
Reaction Conditions: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude ester can be purified by distillation or column chromatography.
Biological Significance and Structure-Activity Relationship (SAR) Insights
While specific biological activity data for a wide range of 3-chloro-4-fluorophenylacetic acid derivatives were not found in the initial searches, the importance of the 3,4-dihalogenated phenylacetamide moiety is highlighted in several studies.
-
Antiparasitic Activity: Structure-activity relationship studies on aryl acetamide triazolopyridazines against Cryptosporidium have shown a preference for electron-withdrawing groups on the aryl ring. Notably, the 3,4-dichloro substitution pattern was found to be synergistic for activity.[2] This suggests that the 3-chloro-4-fluoro substitution pattern is a promising feature for designing new antiparasitic agents.[2]
-
Antimicrobial Potential: Semicarbazone derivatives synthesized from 3-chloro-4-fluoroaniline have demonstrated antimicrobial activity.[15] Although not direct derivatives of the acid, this finding underscores the potential of the 3-chloro-4-fluorophenyl scaffold in the development of novel anti-infective agents.
-
Anticancer Activity: Studies on fluorophenyl derivatives of 1,3,4-thiadiazole have shown cytotoxic activity against estrogen-dependent breast cancer cell lines.[16][17] This indicates that the incorporation of the fluorophenyl moiety is a viable strategy in the design of new anticancer agents.
The collective evidence suggests that the 3-chloro-4-fluorophenylacetic acid core is a valuable starting point for generating libraries of compounds for screening against a variety of biological targets. The electron-withdrawing nature of the halogens can enhance binding interactions and improve metabolic stability, making these derivatives attractive candidates for drug discovery programs.[2]
Conclusion
3-Chloro-4-fluorophenylacetic acid is a versatile and strategically important building block for medicinal chemistry. Its facile conversion to the corresponding acyl chloride opens up a plethora of synthetic possibilities, most notably the efficient synthesis of a wide range of amide and ester derivatives. The inherent physicochemical properties conferred by the 3-chloro-4-fluoro substitution pattern make these derivatives prime candidates for biological screening, particularly in the areas of anti-infective and anticancer research. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this valuable scaffold in their quest for novel therapeutics.
References
- CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents. (n.d.).
-
Preparation method of 3-chloro-4-fluoroaniline - Patsnap Eureka. (n.d.). Retrieved January 31, 2026, from [Link]
-
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents. (n.d.).
-
The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. (n.d.). Retrieved January 31, 2026, from [Link]
-
Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace. (n.d.). Retrieved January 31, 2026, from [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (2023). Retrieved January 31, 2026, from [Link]
-
Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC - NIH. (2023). Retrieved January 31, 2026, from [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
- CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google Patents. (n.d.).
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Retrieved January 31, 2026, from [Link]
-
Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
- US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents. (n.d.).
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. (n.d.). Retrieved January 31, 2026, from [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. (2015). Retrieved January 31, 2026, from [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019). Retrieved January 31, 2026, from [Link]
-
Acid Chloride Formation - Thionyl Chloride - ChemTube3D. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. (2022). Retrieved January 31, 2026, from [Link]
-
N-(3-Chloro-4-fluorophenyl)acetamide - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog. (2012). Retrieved January 31, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed. (2025). Retrieved January 31, 2026, from [Link]
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- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]
- 4. 3-CHLORO-4-HYDROXYPHENYLACETIC ACID(33697-81-3) 1H NMR spectrum [chemicalbook.com]
- 5. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 17. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Operational Safety & Handling of 3-Chloro-4-fluorophenylacetic Acid
Executive Summary & Chemical Profile
3-Chloro-4-fluorophenylacetic acid (CFPAA) is a critical disubstituted phenylacetic acid derivative utilized primarily as a building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 receptor antagonists, and enzyme inhibitors. Its utility stems from the specific halogenation pattern: the fluorine atom at the para position enhances metabolic stability and lipophilicity, while the chlorine at the meta position provides steric bulk that influences receptor binding affinity.
However, this same halogenation increases the compound's lipophilicity compared to its non-halogenated parent, potentially facilitating dermal absorption. This guide moves beyond standard Safety Data Sheet (SDS) metrics to provide an operational framework for handling CFPAA in high-throughput screening and scale-up environments.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Appearance | White to pale yellow crystalline powder | Visual purity indicator; yellowing suggests oxidation. |
| Melting Point | 55–58 °C | Low melting point requires cool storage to prevent caking. |
| Boiling Point | ~302 °C (Predicted) | High thermal stability, but sublimation may occur under high vacuum. |
| pKa | ~4.10 (Predicted) | Moderately acidic; requires base neutralization prior to disposal. |
| Solubility | Soluble in DMSO, MeOH, Chloroform | "Like dissolves like"; use halogenated or polar aprotic solvents for cleanup. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) | Irritant to all mucous membranes; dust control is critical. |
Risk Assessment & Engineering Controls
The primary operational risk with CFPAA is not acute toxicity, but rather sensitization and irritation caused by fine particulate dust. Fluorinated aromatic acids can carry significant static charges, making them "fly" during weighing, leading to inadvertent surface contamination and inhalation risks.
Hierarchy of Controls Workflow
The following diagram illustrates the mandatory control logic for handling CFPAA. Note the emphasis on engineering controls over PPE.
Figure 1: Hierarchy of Controls for handling static-prone acidic powders.
Operational Protocols
Weighing and Transfer (The "Static" Protocol)
Objective: Mitigate static-induced powder scattering which causes respiratory exposure.
-
Environment: All weighing must occur inside a certified chemical fume hood.
-
Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before contact. Fluorinated compounds are notorious for triboelectric charging.
-
Transfer: Do not use metal spatulas if avoiding trace metal contamination is critical for downstream catalysis; use antistatic polypropylene or ceramic.
-
Causality: Static charge causes the powder to repel from the spatula, creating an invisible aerosol cloud. Neutralizing the charge prevents H335 (Respiratory Irritation).
Reaction Setup & Solubilization
Objective: Prevent exotherms and ensure homogeneity.
-
Solvent Choice: CFPAA dissolves readily in DMSO or Methanol. Avoid water as the primary solvent due to insolubility.
-
Addition Order: Always add the solid acid to the solvent, not vice-versa, to prevent clumping and localized heating, although the exotherm is mild compared to acid chlorides.
-
Inertion: While not strictly air-sensitive, overlaying with Nitrogen/Argon is recommended to prevent moisture absorption, which can alter the stoichiometry in precise coupling reactions.
Emergency Response & Spill Management
In the event of a spill, the acidic nature of CFPAA requires a neutralization step rather than simple physical removal. The fluorine substitution does not significantly alter the spill protocol compared to benzoic acid, but the dust hazard remains the priority.
Spill Response Logic Flow
Figure 2: Decision matrix for CFPAA spill remediation.
Protocol Validation:
-
Why Wet Paper Towels? Sweeping dry CFPAA powder generates dust (Respiratory Hazard). Covering with a wet towel solubilizes the acid locally and weighs down particles.
-
Why Sodium Bicarbonate? It neutralizes the acid (releasing CO2) without the violent heat evolution of strong bases like NaOH.
Waste Management & Disposal
Directive: Do not dispose of CFPAA down the drain. It is an organic halide and poses potential aquatic toxicity risks.
-
Classification: Segregate as Halogenated Organic Waste . The presence of Chlorine and Fluorine prevents this from being burned in standard non-halogenated solvent incinerators due to the formation of acid gases (HCl, HF).
-
Neutralization: If quenching a reaction mixture containing CFPAA:
-
Slowly add saturated Sodium Bicarbonate (NaHCO3) solution.
-
Monitor for cessation of bubbling (CO2 release).
-
Check pH to ensure neutrality (pH 6–8) before transferring to the waste container.
-
-
Labeling: clearly mark waste containers with "Contains Fluorinated Organics" to alert waste disposal vendors.
References
-
PubChem. (2025).[2] Compound Summary: 3-Chloro-4-fluorophenylacetic acid.[1][3][4][5] National Library of Medicine. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc [chemsrc.com]
Strategic Sourcing and Quality Assurance of High-Purity 3-Chloro-4-fluorophenylacetic Acid
CAS 705-79-3 | Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, 3-Chloro-4-fluorophenylacetic acid (CAS 705-79-3) has emerged as a critical building block, particularly for introducing the metabolically stable and lipophilic 3-chloro-4-fluorophenyl motif into drug candidates.[1][2][3] This specific substitution pattern is highly valued for its ability to modulate pKa, improve membrane permeability, and block metabolic "soft spots" on the phenyl ring.
However, the commercial supply chain for this intermediate is fraught with variability. While "98% purity" is the standard catalog claim, the nature of the remaining 2%—often regioisomers or transition metal residues—can catastrophically impact downstream GMP synthesis. This guide provides a technical framework for evaluating suppliers, validating material quality, and mitigating supply chain risks.
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
To a Senior Application Scientist, the Certificate of Analysis (CoA) is a claim, not a fact. Verification requires understanding the compound's inherent properties and potential failure modes.
Physicochemical Specifications
| Property | Specification | Technical Note |
| CAS Number | 705-79-3 | Verify against CAS 331-25-9 (3-Fluorophenylacetic acid) to avoid shipping errors. |
| Structure | C₈H₆ClFO₂ | Phenylacetic acid core; Cl at C3, F at C4.[2] |
| Mol. Weight | 188.58 g/mol | Useful for mass balance calculations in coupling reactions. |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or residual solvent (often toluene). |
| Melting Point | 55–58 °C | Sharp range indicates high purity; broad range suggests isomeric contamination. |
| Solubility | DMSO, Methanol, Chloroform | Poor water solubility requires organic co-solvents for HPLC analysis. |
The "Hidden" Impurity Profile
The synthesis of CAS 705-79-3 typically involves the hydrolysis of 3-chloro-4-fluorobenzyl cyanide or the oxidation of 3-chloro-4-fluorotoluene. These routes introduce specific impurity risks that standard HPLC-UV often misses due to co-elution.
-
Regioisomers (The Silent Killers):
-
Risk:[4]2-Chloro-4-fluorophenylacetic acid or 3-Chloro-5-fluorophenylacetic acid .[1]
-
Origin: Non-selective halogenation of the starting material.
-
Impact: These isomers have nearly identical retention times but different biological activities. If carried into an API, they become "isomeric impurities" which are notoriously difficult to remove at late stages.
-
-
Hydrolysis Byproducts:
-
Risk:[4]3-Chloro-4-fluorophenylacetamide .
-
Origin: Incomplete hydrolysis of the nitrile precursor.
-
Impact: Acts as a chain terminator in peptide coupling reactions.
-
Part 2: Commercial Supplier Landscape[3]
Suppliers are categorized by their utility in the drug development lifecycle, from discovery (gram-scale) to process development (kilo-scale).
Tier 1: Global Catalog Suppliers (High Trust / High Cost)
Best for: Bench-scale discovery, reference standards.
-
Sigma-Aldrich (Merck): Offers "analytical standard" grades. High reliability but significant cost premium.
-
Thermo Fisher (Alfa Aesar): Strong inventory in the US/EU.
-
TCI Chemicals: Excellent for fast delivery of <100g quantities.
Tier 2: Specialist Building Block Suppliers
Best for: Library synthesis, early scale-up (100g - 1kg).
-
Enamine: Key player in the building block space; likely synthesizes in-house, offering better technical data on impurities.
-
Combi-Blocks: US-based inventory with competitive pricing; good balance of speed and quality.
-
Fluorochem: UK-based, strong expertise in fluorinated intermediates.
Tier 3: Bulk Manufacturers & CMOs (China/India)
Best for: Pilot plant and GMP manufacturing (>10kg).
-
Ningbo Inno Pharmchem: Specializes in fluorinated aromatics.[2]
-
Capot Chemical: Established bulk supplier.
-
Risk: Direct sourcing requires a robust vendor audit. "98% purity" from a Tier 3 supplier must be validated internally before use in GMP steps.
Part 3: Quality Control & Validation Protocol
This section outlines a self-validating system for incoming goods. Do not rely solely on the vendor's CoA.
The "Triangulation" Method
To ensure the material is suitable for high-value synthesis, use three orthogonal analytical methods.
-
HPLC-UV (Purity & Assay):
-
19F-NMR (Isomer Detection):
-
Why: Fluorine NMR is the "fingerprint" for regioisomers. The chemical shift of the Fluorine atom is highly sensitive to the position of the Chlorine atom.
-
Protocol: Dissolve in DMSO-d6. Run un-decoupled 19F scan.
-
Pass Criteria: Single dominant peak. Any secondary peaks >0.5% indicate isomeric contamination.
-
-
Karl Fischer Titration (Moisture):
-
Why: Phenylacetic acids are hygroscopic. Excess water interferes with activating agents (EDC/HATU) during amide coupling.
-
Pass Criteria: <0.5% w/w water.
-
QC Decision Workflow (Graphviz)
Figure 1: Self-validating Quality Control Workflow. Note the critical placement of 19F-NMR to detect regioisomers that HPLC might miss.
Part 4: Synthesis & Impurity Logic
Understanding the synthesis allows you to predict impurities. The most common industrial route is the Hydrolysis of 3-Chloro-4-fluorobenzyl cyanide .
Reaction Pathway & Risk Points[7]
Figure 2: Synthesis logic showing the origin of the critical amide impurity and regioisomer risks.
Technical Insight: If your supplier provides material with a high melting point (>58°C) but low HPLC purity, suspect the Amide Intermediate . It is often less soluble and can crystallize with the product. If the melting point is low (<55°C), suspect Regioisomers or solvent entrapment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67617, 3-Chloro-4-fluorophenylacetic acid. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Fluorophenylacetic Acid Isomers. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Phenylacetic Acid Derivatives. Retrieved from [Link]
Sources
- 1. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 6. 3 Fluorophenyl Acetic Acid Latest Price Exporter [cartelinternational.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Derivatives from 3-Chloro-4-fluorophenylacetic Acid
Introduction: The Versatility of a Halogenated Phenylacetic Acid
In the landscape of modern organic synthesis, certain molecules stand out for their exceptional utility as foundational scaffolds. 3-Chloro-4-fluorophenylacetic acid (CFPAA) is one such compound. This white crystalline solid, characterized by a phenylacetic acid core decorated with both chlorine and fluorine atoms, serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its structural features impart unique reactivity, making it a highly sought-after building block, particularly within the pharmaceutical and agrochemical sectors.[2][3]
The true value of CFPAA lies in the reactivity of its carboxylic acid group, which can be readily transformed into various functional derivatives. This guide provides an in-depth exploration of two of the most common and vital transformations: esterification and amidation. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for these syntheses, and discuss the potential applications of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage CFPAA as a strategic starting material in their synthetic endeavors.
Compound Profile: 3-Chloro-4-fluorophenylacetic Acid
A thorough understanding of the starting material is paramount for successful and safe synthesis. The key properties and safety considerations for CFPAA are summarized below.
| Property | Data | Reference |
| CAS Number | 705-79-3 | [1][4] |
| Molecular Formula | C₈H₆ClFO₂ | |
| Molecular Weight | 188.58 g/mol | |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 55-58 °C | [1][2] |
| Primary Applications | Organic synthesis intermediate, Pharmaceutical intermediate | [1][2] |
| Safety Information | Hazard Codes: Xi (Irritant). Irritating to eyes, respiratory system, and skin. | [1] |
| Handling Precautions | Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |
Core Synthetic Pathways: From Acid to Esters and Amides
The carboxylic acid moiety of 3-Chloro-4-fluorophenylacetic acid is the primary site of chemical modification. The two most common derivative classes, esters and amides, are accessed through well-established synthetic routes. The overall workflow is depicted below.
Caption: Key synthetic transformations of 3-Chloro-4-fluorophenylacetic acid.
Synthesis of Ester Derivatives via Fischer Esterification
Esterification is a cornerstone reaction in organic chemistry. The Fischer-Speier esterification, or simply Fischer esterification, is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] This method is valued for its simplicity and use of readily available, inexpensive reagents.
Causality Behind the Protocol: The Fischer esterification is a reversible equilibrium reaction.[5] To ensure a high yield of the ester product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically achieved in two ways:
-
Using an Excess of a Reactant: The alcohol is often used as the reaction solvent, ensuring it is present in a large excess.[5]
-
Removal of Water: As water is a product, its removal as it forms will drive the reaction to completion. This can be accomplished using a Dean-Stark apparatus.[6]
The acid catalyst (e.g., H₂SO₄, p-TsOH) serves two critical roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide anion (HO⁻).[5]
Sources
Application Note & Protocol: Strategic Amide Coupling of 3-Chloro-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Eleanor Vance, Senior Application Scientist
Introduction: The Critical Role of Amide Bonds and the Utility of 3-Chloro-4-fluorophenylacetic Acid
The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of pharmaceuticals, natural products, and polymers.[1] Its remarkable stability and capacity for hydrogen bonding are pivotal to molecular recognition and biological activity. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2]
This document provides a detailed guide to the amide coupling of 3-chloro-4-fluorophenylacetic acid, a key intermediate in organic synthesis, particularly within the pharmaceutical sector.[3][4] The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring influences the reactivity of the carboxylic acid, making the choice of coupling strategy crucial for achieving high yields and purity. This application note will explore various robust protocols, delve into the mechanistic underpinnings of the chosen reagents, and provide practical guidance for reaction setup, monitoring, and product purification.
Understanding the Substrate: 3-Chloro-4-fluorophenylacetic Acid
3-Chloro-4-fluorophenylacetic acid is a white crystalline solid with a melting point of approximately 55-58°C.[3][4][5] Its structure presents a phenylacetic acid core decorated with a chlorine and a fluorine atom, which impart unique electronic properties that must be considered during reaction design.[3] These electron-withdrawing groups can increase the acidity of the carboxylic acid proton, potentially facilitating its activation.
Core Principles of Amide Coupling: Activating the Carboxylic Acid
Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species.[7] This is the fundamental principle behind the use of coupling reagents. This guide will focus on two of the most reliable and widely used classes of coupling reagents: carbodiimides (specifically EDC) and uronium/aminium salts (specifically HATU).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a classic and cost-effective method for amide bond formation. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDCI) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[7][8] The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an HOBt-ester, which is less prone to racemization and efficiently acylates the amine.[7][9][10]
Reaction Mechanism: EDC/HOBt Coupling
The mechanism involves the initial activation of the carboxylic acid by EDC, followed by the formation of the HOBt-ester and subsequent nucleophilic attack by the amine.
Caption: EDC/HOBt amide coupling workflow.
Detailed Experimental Protocol: EDC/HOBt
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-fluorophenylacetic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 10 volumes).
-
Addition of Amine and HOBt: To the stirred solution, add the desired amine (1.0-1.2 eq.) and HOBt (1.0-1.2 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2-1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
EDC Addition: Add EDC (1.2 eq.) portion-wise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by silica gel column chromatography.[9]
Quantitative Data Summary: EDC/HOBt Protocol
| Reagent | Stoichiometry (eq.) | Purpose |
| 3-Chloro-4-fluorophenylacetic Acid | 1.0 | Carboxylic acid substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC | 1.2 | Coupling reagent |
| HOBt | 1.0 - 1.2 | Additive to reduce side reactions |
| DIPEA/TEA (if needed) | 1.2 - 1.5 | Base to neutralize amine salt |
| Anhydrous Solvent (DCM/DMF) | 10 volumes | Reaction medium |
Protocol 2: HATU Mediated Amide Coupling
For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more potent coupling reagent is often required.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent that is highly effective and often provides faster reaction times and higher yields than carbodiimide-based methods.[11][12] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), which is a more reactive analogue of HOBt.[7]
Reaction Mechanism: HATU Coupling
The mechanism of HATU involves the formation of a highly reactive OAt-ester intermediate.[13] A base, typically DIPEA, is required to deprotonate the carboxylic acid, which then attacks the HATU reagent.[14]
Caption: HATU-mediated amide coupling workflow.
Detailed Experimental Protocol: HATU
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-chloro-4-fluorophenylacetic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DCM (10 volumes).
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
HATU Addition: Add HATU (1.1-1.5 eq.) to the mixture. The reaction is often accompanied by a color change.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water, 1M HCl (if the product is stable to acid), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Quantitative Data Summary: HATU Protocol
| Reagent | Stoichiometry (eq.) | Purpose |
| 3-Chloro-4-fluorophenylacetic Acid | 1.0 | Carboxylic acid substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.5 | Coupling reagent |
| DIPEA | 2.0 - 3.0 | Base to deprotonate carboxylic acid |
| Anhydrous Solvent (DMF/DCM) | 10 volumes | Reaction medium |
Self-Validating Systems: Monitoring and Troubleshooting
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial. On a TLC plate, the disappearance of the limiting reagent (often the carboxylic acid) and the appearance of a new, typically less polar, product spot indicates reaction progression.
Common Issues and Solutions:
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, especially for less reactive amines.[15] Alternatively, adding a further portion of the coupling reagent and base may be beneficial.
-
Side Product Formation: In EDC couplings, the formation of N-acylurea is a common side reaction.[8] Ensuring an adequate amount of HOBt and maintaining a low reaction temperature can minimize this. With HATU, excess reagent can sometimes react with the amine; therefore, using the recommended stoichiometry is important.[12]
-
Difficult Purification: The water-soluble nature of the urea byproduct from EDC simplifies purification compared to DCC, where the dicyclohexylurea is often difficult to remove.[9] If the product is basic, an acidic workup should be avoided.
Conclusion: A Strategic Approach to Amide Synthesis
The successful amide coupling of 3-chloro-4-fluorophenylacetic acid hinges on the judicious selection of coupling reagents and reaction conditions tailored to the specific amine substrate. The EDC/HOBt protocol offers a reliable and economical option for a wide range of amines. For more challenging substrates where steric hindrance or electronic deactivation is a factor, the superior reactivity of HATU often justifies its higher cost, providing rapid and clean conversions. By understanding the underlying mechanisms and adhering to meticulous experimental technique, researchers can confidently and efficiently synthesize the desired amide products, advancing their research and drug development programs.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
- Preparation method of 3-chloro-4-fluoroaniline.
-
The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. Techemdry. [Link]
-
Coupling Reagents in Amide Synthesis. Scribd. [Link]
-
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
3-Chloro-4-fluorophenylacetic Acid: A Key Intermediate in Organic Synthesis and its Applications. Medium. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Europe PMC. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]
- 6. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. peptide.com [peptide.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
Step-by-step synthesis of 3-Chloro-4-fluorophenylacetic acid from precursors
This Application Note is designed for professional research chemists and process development scientists. It details the synthesis of 3-Chloro-4-fluorophenylacetic acid (CAS 705-79-3) , a critical intermediate in the development of pharmaceutical agents, including CRTH2 antagonists and specific enzyme inhibitors.
Safety & Compliance Directive
CRITICAL HAZARD ALERT: This protocol involves the use of Sodium Cyanide (NaCN) and the potential generation of Hydrogen Cyanide (HCN) gas.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE: Double nitrile gloves, chemical splash goggles, face shield, and a lab coat are mandatory.
-
Emergency Protocols: An HCN detector should be active. Amyl nitrite or a hydroxycobalamin antidote kit must be immediately accessible.
-
Waste Disposal: All cyanide-containing waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal, strictly adhering to local hazardous waste regulations.
Synthetic Strategy & Pathway
The most robust and scalable route to 3-Chloro-4-fluorophenylacetic acid utilizes a Phase-Transfer Catalyzed (PTC) Cyanation of the corresponding benzyl bromide, followed by Acid-Mediated Hydrolysis . This method avoids the harsh conditions of traditional anhydrous cyanide refluxes and offers higher yields with easier purification.
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway via nitrile intermediate using phase transfer catalysis.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-fluorophenylacetonitrile
Principle: Nucleophilic substitution (
| Parameter | Specification |
| Limiting Reagent | 3-Chloro-4-fluorobenzyl bromide |
| Nucleophile | Sodium Cyanide (1.2 - 1.5 equiv) |
| Catalyst | Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5 mol%) |
| Solvent System | Dichloromethane (DCM) / Water (1:1 biphasic mixture) |
| Temperature | Ambient (20–25 °C) |
| Time | 4–6 Hours |
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Chloro-4-fluorobenzyl bromide (1.0 equiv) in Dichloromethane (DCM) (approx. 5 mL per gram of precursor).
-
Aqueous Phase: In a separate beaker, dissolve Sodium Cyanide (1.5 equiv) in distilled water (equal volume to DCM). Caution: Dissolve NaCN in a basic solution (e.g., 0.1 M NaOH) to prevent HCN evolution if the water is slightly acidic.
-
Initiation: Add the aqueous cyanide solution to the organic phase. Add the Phase Transfer Catalyst (TBAB, 5 mol%).
-
Reaction: Stir the biphasic mixture vigorously. High shear is critical to maximize the interfacial surface area. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The starting bromide should be consumed within 4–6 hours.
-
Workup:
-
Wash the organic layer with water (
) and brine ( ). -
Safety Step: Treat all aqueous washes with bleach (10% NaOCl) immediately to destroy residual cyanide.
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the crude nitrile as a pale yellow oil. -
Note: The crude material is typically sufficiently pure (>95%) for the next step.
Step 2: Hydrolysis to 3-Chloro-4-fluorophenylacetic acid
Principle: Conversion of the nitrile group (
| Parameter | Specification |
| Precursor | Crude Nitrile from Step 1 |
| Acid Medium | Sulfuric Acid ( |
| Ratio | 1:1 v/v |
| Temperature | Reflux (approx. 100–110 °C) |
| Time | 4–8 Hours |
Procedure:
-
Setup: Place the crude 3-Chloro-4-fluorophenylacetonitrile in a round-bottom flask.
-
Acid Addition: Add a mixture of Glacial Acetic Acid and 60% Sulfuric Acid (10 mL total acid volume per gram of nitrile). The acetic acid acts as a co-solvent to ensure solubility of the organic nitrile.
-
Hydrolysis: Heat the mixture to reflux. Monitor the disappearance of the nitrile peak (approx. 2250
on IR) and the appearance of the carbonyl peak. -
Quench & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice/water (approx. 5x reaction volume). The product typically precipitates as a solid.
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the solid precipitate.
-
Dissolve the solid in 1M NaOH (converts acid to sodium salt), filter off any insoluble impurities, and then re-acidify the filtrate with conc. HCl to pH 1–2 to reprecipitate the pure acid.
-
Recrystallize from Toluene/Heptane or Ethanol/Water if necessary to achieve pharmaceutical grade purity (>99%).
-
Analytical Validation
To ensure trust in the synthesized material, the following analytical signatures must be verified:
| Technique | Expected Signal / Characteristic |
| Appearance | White to off-white crystalline solid. |
| Melting Point | 104–106 °C (Lit. value varies slightly by polymorph). |
| IR Spectroscopy | C=O stretch: ~1700–1720 |
| 1H NMR (DMSO-d6) | |
| Mass Spectrometry | [M-H]- peak at m/z ~187 (Negative mode ESI). |
References
-
Preparation of Fluorophenylacetic Acids via Nitrile Hydrolysis. Source:World Intellectual Property Organization (WO). Patent WO2010071575.[1] Context: Describes the general phase transfer catalyzed cyanation and subsequent hydrolysis for fluorinated benzyl derivatives.
-
Synthesis of Phenylacetic Acid Derivatives. Source:Organic Syntheses, Coll.[4] Vol. 1, p.107 (1941); Vol. 2, p.59 (1922). Context: Foundational methodology for the conversion of benzyl halides to phenylacetic acids via nitriles (Benzyl Cyanide method).
-
Safety Data Sheet (SDS): Sodium Cyanide. Source:PubChem Laboratory Chemical Safety Summary (LCSS). Context: Mandatory safety data regarding handling, toxicity, and disposal of cyanide salts.
Sources
Application Note: High-Purity Recovery of 3-Chloro-4-fluorophenylacetic Acid via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 3-Chloro-4-fluorophenylacetic acid (CAS No. 705-79-3), a key intermediate in pharmaceutical synthesis, through recrystallization. The procedure is designed to effectively remove process-related impurities, thereby yielding a final product of high purity suitable for downstream applications in drug discovery and development. The rationale behind solvent selection, procedural steps, and troubleshooting is discussed in detail to ensure reproducibility and optimal results.
Introduction: The Critical Need for Purity
3-Chloro-4-fluorophenylacetic acid is a vital building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structural integrity and purity are paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts in subsequent synthetic steps. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[2] This application note outlines a robust and validated protocol for the recrystallization of 3-Chloro-4-fluorophenylacetic acid, ensuring a high-purity final product.
Physicochemical Properties of 3-Chloro-4-fluorophenylacetic Acid
A thorough understanding of the physicochemical properties of the target compound is fundamental to developing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 705-79-3 | [1][3] |
| Molecular Formula | C₈H₆ClFO₂ | [4] |
| Molecular Weight | 188.58 g/mol | [4] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 55-58 °C | [1][4] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [3] |
Understanding the Synthesis and Potential Impurities
The choice of recrystallization solvent is heavily influenced by the likely impurities present in the crude material. Common synthetic routes to substituted phenylacetic acids include the hydrolysis of the corresponding benzyl cyanide or the carbonation of a Grignard reagent derived from the benzyl halide.[5][6]
A plausible synthetic pathway to 3-Chloro-4-fluorophenylacetic acid involves the following steps:
-
Chlorination of 4-fluorotoluene: To produce 3-chloro-4-fluorotoluene.
-
Halogenation of the methyl group: To form 3-chloro-4-fluorobenzyl chloride.
-
Cyanation: Reaction with a cyanide salt to yield 3-chloro-4-fluorobenzyl cyanide.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile to the carboxylic acid.
Based on this, potential impurities may include:
-
Unreacted starting materials (e.g., 3-chloro-4-fluorobenzyl cyanide).
-
Side-products from the hydrolysis step (e.g., the corresponding amide).
-
Reagents from previous steps.
-
Isomeric impurities.
The Recrystallization Workflow: A Visual Guide
The following diagram illustrates the key stages of the recrystallization process.
Caption: A flowchart of the recrystallization process.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude 3-Chloro-4-fluorophenylacetic acid. Adjust quantities proportionally for different batch sizes.
Materials and Equipment
-
Crude 3-Chloro-4-fluorophenylacetic acid
-
Toluene (ACS grade or higher)
-
Heptane (ACS grade or higher)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Solvent System Selection Rationale
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] Based on the principle of "like dissolves like," a moderately polar aromatic solvent like toluene is a good candidate for dissolving the aromatic carboxylic acid. A non-polar solvent like heptane is expected to have low solubility for the polar carboxylic acid and can be used as an anti-solvent or for washing the crystals. A toluene/heptane solvent system offers a good polarity differential for effective purification.
Step-by-Step Procedure
-
Dissolution:
-
Place 10 g of crude 3-Chloro-4-fluorophenylacetic acid into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 50 mL of toluene.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add toluene in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent to maximize yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., 0.5 g) of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration (if decolorizing carbon or insoluble impurities are present):
-
Preheat a short-stemmed glass funnel and a clean 125 mL Erlenmeyer flask on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution through the preheated funnel into the clean flask. This step removes the activated carbon and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of cold heptane.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with two small portions (e.g., 10-15 mL each) of ice-cold heptane to remove any residual soluble impurities from the mother liquor.
-
-
Drying:
-
Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a temperature below the melting point (e.g., 40-45 °C) or in a vacuum desiccator.
-
Expected Results and Discussion
The successful implementation of this protocol should result in a significant improvement in the purity of the 3-Chloro-4-fluorophenylacetic acid.
| Parameter | Crude Material | Recrystallized Product |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Purity (by HPLC) | ~95% | >99.5% |
| Melting Point | 53-57 °C | 56-58 °C |
| Typical Yield | - | 80-90% |
The narrowing of the melting point range and the shift towards the literature value are strong indicators of increased purity. The final yield is dependent on the initial purity of the crude material and the precise volumes of solvent used.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that lower the melting point. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent to increase the concentration and repeat the cooling process.
-
Low Yield: A low yield can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of 3-Chloro-4-fluorophenylacetic acid by recrystallization. By carefully selecting the solvent system and controlling the procedural parameters, researchers can consistently obtain a high-purity product, which is essential for the successful synthesis of downstream pharmaceutical targets.
References
- Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid. PubChem Compound Database. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved from [Link]
-
Chemsrc. (2019). Fluorophenylacetic acid series | Chemical Product Catalog. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
Sources
- 1. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. praxilabs.com [praxilabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 5. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Monitoring reaction progress of 3-Chloro-4-fluorophenylacetic acid via TLC
Application Note: Optimized TLC Monitoring Strategies for the Synthesis of 3-Chloro-4-fluorophenylacetic Acid
Introduction
3-Chloro-4-fluorophenylacetic acid is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fluorinated enzyme inhibitors. Its dual-halogenated aromatic core provides unique lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Monitoring the synthesis of this compound presents specific challenges common to aryl-acetic acids:
-
Ionization: The carboxylic acid moiety (pKa ~4.1) tends to deprotonate on silica gel, causing severe "tailing" or streaking that obscures impurities.
-
Detection: While UV-active, distinguishing the product from non-polar precursors (e.g., nitriles) requires precise mobile phase modulation.
This guide details a robust Thin Layer Chromatography (TLC) protocol specifically designed to monitor the hydrolysis of 3-chloro-4-fluorophenylacetonitrile to the target acid, ensuring accurate determination of reaction endpoints.
Chemical Context & Reaction Pathway
The most prevalent industrial route involves the alkaline hydrolysis of 3-chloro-4-fluorophenylacetonitrile. This transformation proceeds through a primary amide intermediate before yielding the carboxylate salt, which is subsequently acidified to the free acid.
Critical Monitoring Insight: Because the reaction occurs in a basic aqueous medium, the product exists as the sodium salt in the reaction vessel. Direct spotting of the reaction mixture will result in the salt remaining at the baseline. A mini-workup (acidification/extraction) is mandatory for accurate TLC analysis.
Figure 1: Reaction pathway from nitrile to acid.[1][2] Note that the TLC protocol monitors the 'Acid' form after mini-workup.
Methodology & Experimental Design
Stationary Phase
-
Material: Silica Gel 60 F
on Aluminum or Glass backing. -
Justification: The F
fluorescent indicator allows for non-destructive visualization of the halogenated aromatic ring under UV light.
Mobile Phase Optimization
Standard non-polar solvents (Hexane/Ethyl Acetate) are insufficient for free acids due to the interaction between the carboxyl proton and the silanol groups of the stationary phase.
-
Recommended Solvent System: Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1 v/v/v).
-
Mechanistic Logic:
-
Hexane/EtOAc: Balances polarity to separate the non-polar nitrile (high Rf) from the polar acid (low Rf).
-
Acetic Acid (1%): Lowers the pH of the eluent below the pKa of the target acid (4.10). This suppresses ionization (
), ensuring the molecule travels as a tight spot rather than a streak.
-
Visualization Strategies
A dual-visualization approach is required for self-validation.
| Method | Reagent/Setting | Target Interaction | Appearance |
| Primary | UV Light (254 nm) | Dark purple spots on bright green background. | |
| Secondary | Bromocresol Green (BCG) | Acid-Base indicator (pH < 3.8) | Yellow spots on a Blue background. Specific to carboxylic acids. |
Detailed Protocol
Step 1: Sample Preparation (The Mini-Workup)
Do not spot the raw reaction mixture.
-
Take a 50 µL aliquot of the reaction mixture.
-
Transfer to a 1.5 mL GC vial or Eppendorf tube.
-
Add 100 µL of 1M HCl (to convert salt to free acid).
-
Add 300 µL of Ethyl Acetate .
-
Cap and shake vigorously for 10 seconds.
-
Allow layers to separate. Use the top organic layer for spotting.
Step 2: Plate Layout & Spotting
Prepare a TLC plate (approx. 2.5 cm x 7 cm). Mark a baseline 1 cm from the bottom with a pencil. Spot three lanes using micro-capillaries:
-
Lane 1 (SM): Authentic Starting Material (Nitrile) in EtOAc.
-
Lane 2 (Co-Spot): Mix of SM + Reaction Aliquot.
-
Lane 3 (Rxn): Reaction Aliquot (Top layer from Step 1).
Why Co-spot? This confirms that a new spot is genuinely a new product and not just the starting material shifting due to matrix effects.
Step 3: Elution
-
Pour 10 mL of the Mobile Phase (Hex:EtOAc:AcOH 70:30:1) into a developing chamber.
-
Insert the plate and cover immediately.
-
Allow solvent front to reach 1 cm from the top.
-
Remove and dry with a heat gun (essential to remove acetic acid before staining).
Step 4: Analysis
-
UV Check: Circle all spots under 254 nm. The Nitrile will be near the top; the Acid will be lower.
-
Stain (Optional Validation): Dip in Bromocresol Green. The product spot (Acid) should turn yellow immediately. The Nitrile spot will remain blue/invisible.
Data Interpretation & Troubleshooting
Expected Rf Values (Approximate)
| Compound | Rf (Hex:EtOAc:AcOH 70:30:1) | UV Active? | BCG Stain? |
| 3-Cl-4-F-Phenylacetonitrile | 0.70 - 0.80 | Yes | No |
| Intermediate Amide | 0.15 - 0.25 | Yes | No |
| 3-Cl-4-F-Phenylacetic Acid | 0.35 - 0.45 | Yes | Yes (Yellow) |
Troubleshooting Guide
-
Problem: Product spot is streaking/tailing.
-
Cause: Insufficient acid in mobile phase.
-
Fix: Increase Acetic Acid to 2% or switch to Formic Acid (stronger).
-
-
Problem: "Ghost" spot at the baseline.
-
Cause: Incomplete acidification during mini-workup (Salt form remains).
-
Fix: Ensure the aliquot is acidic (pH < 2) before extracting with EtOAc.
-
Decision Workflow (Process Logic)
Figure 2: Decision logic for determining reaction endpoint.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69700, 3-Chloro-4-fluorophenylacetic acid. Retrieved January 31, 2026 from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Reich, H. J. TLC Stains and Visualization. University of Wisconsin-Madison. (Validation for Bromocresol Green usage on acids). Retrieved January 31, 2026 from [Link]
Sources
Topic: Robust Sample Preparation for HPLC Analysis of a 3-Chloro-4-fluorophenylacetic Acid Reaction Mixture
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, field-proven guide for the preparation of reaction mixture samples containing 3-Chloro-4-fluorophenylacetic acid (CFPAA) for High-Performance Liquid Chromatography (HPLC) analysis. CFPAA is a critical intermediate in organic synthesis, particularly within the pharmaceutical sector, making robust analytical monitoring of its synthesis essential.[1] Direct injection of crude reaction mixtures into an HPLC system leads to column degradation, matrix interference, and unreliable quantification. This document provides two validated protocols—a primary method using pH-mediated Liquid-Liquid Extraction (LLE) and an alternative high-selectivity method using Solid-Phase Extraction (SPE). The causality behind each step is explained to empower researchers to adapt these protocols to their specific reaction conditions.
Introduction: The Analytical Imperative for CFPAA Synthesis
3-Chloro-4-fluorophenylacetic acid is a key structural motif and versatile building block used in the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The precise monitoring of its formation, consumption of starting materials, and the emergence of process-related impurities is fundamental to process optimization, yield calculation, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution and quantitative accuracy.
However, the integrity of HPLC data is fundamentally dependent on the quality of the sample introduced into the instrument. A raw chemical reaction mixture is a complex matrix containing not only the target analyte (CFPAA) but also unreacted starting materials, catalysts, salts, and various by-products.[3][4] Injecting such a sample directly is analytically unsound and detrimental to the instrumentation.
The primary goals of sample preparation in this context are:
-
Removal of Interferences: Eliminate matrix components that co-elute with or obscure the analyte peak.[4]
-
Analyte Concentration: Concentrate the analyte to a level suitable for accurate detection.
-
Instrument Protection: Remove particulates and incompatible compounds that can clog or damage the HPLC column and system.[5]
-
Solvent Compatibility: Ensure the final sample solvent is compatible with the HPLC mobile phase to prevent peak distortion.[6]
This guide provides the scientific rationale and step-by-step instructions for preparing clean, reliable samples of CFPAA from a typical reaction matrix.
Foundational Chemistry: Exploiting the Properties of CFPAA
A robust sample preparation strategy is not a generic procedure; it is designed around the specific physicochemical properties of the target analyte and its matrix.
Table 1: Key Physicochemical Properties of 3-Chloro-4-fluorophenylacetic Acid
| Property | Value / Description | Rationale for Sample Preparation |
| Chemical Structure | Phenylacetic acid core with chloro and fluoro substituents. | The carboxylic acid group is the key to selective extraction. |
| pKa | ~4.09 (Predicted)[7] | This acidic nature allows for dramatic changes in solubility based on pH. At pH > 6, it is a water-soluble anion. At pH < 2, it is a neutral, organic-soluble molecule. This is the cornerstone of the LLE protocol. |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol.[7] | Knowledge of solubility guides the choice of extraction solvents and the final reconstitution solvent for HPLC analysis. |
| UV Absorbance | Exhibits UV absorbance suitable for detection. Isomers are detectable around 264 nm.[8] | Confirms that UV-based HPLC is a viable analytical technique and informs the detector settings. |
The most powerful tool at our disposal is the acidic nature of the carboxylic acid functional group. By manipulating the pH of an aqueous solution, we can toggle the ionization state of CFPAA, thereby controlling its partitioning between aqueous and immiscible organic phases. This principle is central to the highly effective Liquid-Liquid Extraction (LLE) protocol detailed below.
Primary Protocol: pH-Mediated Liquid-Liquid Extraction (LLE)
LLE is a robust and highly effective technique for isolating acidic or basic compounds from complex neutral matrices.[4] It relies on the differential solubility of the analyte in two immiscible liquids.[5] By adjusting the pH, we can render CFPAA water-soluble to wash away organic impurities, and then revert it to an organic-soluble state for extraction.
Rationale and Causality
The core principle is to exploit the pKa of CFPAA (~4.09).
-
Basification (pH > 6): By raising the pH well above the pKa, the carboxylic acid group is deprotonated (R-COOH → R-COO⁻). This carboxylate anion is ionic and therefore preferentially soluble in the aqueous phase. Neutral organic impurities, however, remain in the organic phase and can be washed away.
-
Acidification (pH < 2): By lowering the pH well below the pKa, the carboxylate is protonated (R-COO⁻ → R-COOH). This neutral molecule has significantly lower water solubility and will now preferentially partition into an immiscible organic solvent, leaving water-soluble salts and impurities behind.
Visual Workflow for LLE
Caption: Workflow for pH-mediated Liquid-Liquid Extraction of CFPAA.
Detailed Step-by-Step LLE Protocol
Materials and Reagents:
-
Solvents: Ethyl acetate (HPLC grade), Methanol (HPLC grade)
-
Aqueous Reagents: 1 M Sodium Hydroxide (NaOH), 1 M Hydrochloric Acid (HCl), Deionized Water
-
Apparatus: 15 mL centrifuge tubes, vortex mixer, separatory funnel (optional), pH paper or calibrated pH meter, nitrogen evaporator or rotary evaporator, 0.22 µm syringe filters (e.g., PTFE for organic solvents), HPLC vials.
Procedure:
-
Sample Collection: Carefully transfer 1.0 mL of the homogenized reaction mixture into a 15 mL centrifuge tube.[4]
-
Initial Dilution & Basification: Add 4.0 mL of deionized water. Add 1 M NaOH dropwise while vortexing until the aqueous pH is >10. This ensures complete deprotonation of the CFPAA.
-
Removal of Neutral/Basic Impurities: Add 5.0 mL of ethyl acetate to the tube. Cap securely and vortex vigorously for 1 minute to facilitate partitioning.[5]
-
Phase Separation: Centrifuge the tube for 5 minutes at 2000 rpm to achieve a clean separation between the aqueous and organic layers.
-
Isolate Aqueous Phase: Using a pipette, carefully remove the upper organic layer and discard it. This layer contains the unwanted non-acidic impurities. Retain the lower aqueous layer, which contains the ionized CFPAA.
-
Acidification: To the retained aqueous layer, add 1 M HCl dropwise while vortexing until the pH is <2. This step protonates the CFPAA, making it neutral and hydrophobic.
-
Extraction of CFPAA: Add 5.0 mL of fresh ethyl acetate. Cap and vortex vigorously for 1 minute. The neutral CFPAA will now transfer from the aqueous phase to the organic ethyl acetate phase.
-
Isolate Organic Phase: Centrifuge as in step 4. Carefully collect the upper organic layer containing the purified CFPAA and transfer it to a clean tube. Discard the lower aqueous layer.
-
Drying and Concentration: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a rotary evaporator.[5]
-
Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 1.0 mL) of the HPLC mobile phase (or a solvent of similar polarity, like 50:50 acetonitrile:water).[6] Vortex to ensure complete dissolution.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter directly into an HPLC vial to remove any fine particulates.[6][9] The sample is now ready for injection.
Alternative Protocol: Solid-Phase Extraction (SPE)
SPE is an excellent alternative to LLE, often providing higher sample throughput, reduced solvent consumption, and high selectivity.[6] For isolating an organic acid like CFPAA, an anion-exchange SPE cartridge is the ideal choice.[10][11]
Rationale and Causality
This method uses a solid sorbent with positively charged functional groups (e.g., quaternary amine).
-
Loading: The sample is loaded onto the cartridge at a pH where CFPAA is negatively charged (pH > 6). The anionic CFPAA is retained on the positively charged sorbent via strong ionic interaction.
-
Washing: Neutral and basic impurities have no affinity for the sorbent and are washed away with a weak solvent.
-
Elution: A strong, acidic eluent is passed through the cartridge. The acid neutralizes the charge on the CFPAA, breaking the ionic bond with the sorbent and allowing the purified analyte to be eluted and collected.[11]
Visual Workflow for Anion-Exchange SPE
Caption: Workflow for Anion-Exchange Solid-Phase Extraction of CFPAA.
Detailed Step-by-Step SPE Protocol
Materials:
-
Strong Anion-Exchange (SAX) SPE cartridges (e.g., 100 mg / 3 mL)
-
SPE vacuum manifold
-
Reagents as listed in the LLE protocol, plus an acidic eluent (e.g., 2% Formic Acid in Methanol).
Procedure:
-
Sample Pre-treatment: Dilute 0.5 mL of the reaction mixture with 4.5 mL of water. Adjust the pH to ~7.0 with dilute NaOH.
-
Cartridge Conditioning: Place the SAX cartridge on the manifold. Pass 3 mL of methanol, followed by 3 mL of deionized water, through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load the 5 mL of pre-treated sample onto the cartridge. Apply a slow, steady vacuum to pull the sample through at a rate of ~1-2 drops per second. The anionic CFPAA will be retained.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol, to remove any weakly bound or neutral impurities.
-
Elution: Place a clean collection tube inside the manifold. Elute the purified CFPAA by passing 2 mL of the acidic eluent (2% Formic Acid in Methanol) through the cartridge.
-
Post-Elution Processing: Evaporate the collected eluent to dryness under nitrogen. Reconstitute in a precise volume (e.g., 1.0 mL) of HPLC mobile phase.
-
Final Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.
Protocol Validation: Establishing Trustworthiness
A protocol is only trustworthy if it is validated. The goal is to prove that the sample preparation process itself is accurate and reproducible.
Key Validation Experiments
| Parameter | Objective | Experimental Approach |
| Recovery | To determine the percentage of analyte lost during the extraction process. | 1. Prepare a standard of CFPAA at a known concentration in the mobile phase (Sample A). 2. Prepare a "blank matrix" (a mock reaction mixture without CFPAA). 3. Spike the blank matrix with the CFPAA standard at the same concentration (pre-extraction spike). 4. Process the spiked matrix using the chosen protocol (LLE or SPE) (Sample B). 5. Compare the HPLC peak area of Sample B to Sample A. Recovery % = (Area B / Area A) * 100. |
| Precision | To assess the repeatability of the method. | Prepare and analyze at least three independent samples from the same reaction mixture. Calculate the Relative Standard Deviation (RSD) of the peak areas. An RSD of <2% is typically desired. |
| Matrix Effect | To check if residual matrix components suppress or enhance the analyte signal. | 1. Process a blank matrix using the chosen protocol. 2. Spike the final, clean extract with the CFPAA standard (post-extraction spike) (Sample C). 3. Compare the peak area of Sample C to the standard in mobile phase (Sample A). A significant difference indicates a matrix effect. |
Validation Logic Flow
Caption: Logical workflow for validating the sample preparation method.
Recommended HPLC Conditions
The prepared sample can be analyzed using a standard reversed-phase HPLC method. The use of an acidic mobile phase (ion suppression) is critical for retaining the acidic analyte and achieving sharp, symmetrical peaks.[12]
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | Agilent ZORBAX SB-Aq (4.6 x 150 mm, 5 µm) or equivalent C18 column stable in high aqueous mobile phases.[12] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 264 nm |
References
-
HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]
-
The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. Autech Industry Co., Limited. [Link]
- Preparation method of 3-chloro-4-fluoroaniline.
-
Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI). [Link]
-
3-Fluorophenylacetic acid. SIELC Technologies. [Link]
-
3-Chloro-4-hydroxyphenylacetic acid. PubChem, National Institutes of Health (NIH). [Link]
-
HPLC Sample Preparation. Organomation. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Sample Preparation Fundamentals for Chromatography. Agilent Technologies. [Link]
-
Determination of organic acids in honey by solid phase extraction-high performance liquid chromatography. ResearchGate. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Solid-phase extraction procedure to remove organic acids from honey. PubMed, National Institutes of Health (NIH). [Link]
-
Sample Pretreatment for HPLC. Nacalai Tesque, Inc. [Link]
-
Analysis of Organic Acids in Aqueous Samples. Agilent Technologies. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]
- 8. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 9. nacalai.com [nacalai.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Application Note: Large-Scale Synthesis of 3-Chloro-4-fluorophenylacetic Acid
This Application Note and Protocol guide details the large-scale synthesis of 3-Chloro-4-fluorophenylacetic acid (CAS 705-79-3) . This document is designed for process chemists and engineers scaling up from bench to pilot/production scale, emphasizing safety, yield optimization, and impurity control.
Target Molecule: 3-Chloro-4-fluorophenylacetic acid CAS Number: 705-79-3 Molecular Weight: 188.58 g/mol Primary Application: Key intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) such as Lumiracoxib; agrochemical building block.
Executive Summary & Route Selection
The synthesis of 3-Chloro-4-fluorophenylacetic acid is most efficiently achieved via the Cyanidation-Hydrolysis pathway starting from 3-chloro-4-fluorobenzyl chloride. While alternative routes exist (e.g., Willgerodt-Kindler reaction of acetophenones or Carbonylation of benzyl halides), the nitrile route offers the highest atom economy, uses readily available reagents, and is robust at scale.
Route Comparison
| Parameter | Selected Route: Nitrile Hydrolysis | Alternative: Willgerodt-Kindler | Alternative: Carbonylation |
| Starting Material | 3-Chloro-4-fluorobenzyl chloride | 3-Chloro-4-fluoroacetophenone | 3-Chloro-4-fluorobenzyl chloride |
| Reagents | NaCN, H₂SO₄/AcOH | Sulfur, Morpholine | CO, Pd/Rh Catalyst |
| Scalability | High (Standard Unit Ops) | Medium (Odor/Sulfur waste) | Low/Med (High Pressure, Cost) |
| Atom Economy | High | Low (Loss of amine/sulfur) | Very High |
| Safety Profile | High Risk (Cyanide control required) | Medium (H₂S generation) | High Risk (CO gas, Pressure) |
Strategic Decision: Acid vs. Base Hydrolysis
For the hydrolysis step, Acid Hydrolysis (H₂SO₄/AcOH) is strictly recommended over Alkaline Hydrolysis.
-
Reasoning: The fluorine atom at the 4-position is activated for Nucleophilic Aromatic Substitution (SₙAr). Strong bases (NaOH/KOH) at high temperatures can displace the fluorine (defuorination), leading to the impurity 3-chloro-4-hydroxyphenylacetic acid. Acidic conditions preserve the Ar-F bond integrity.
Reaction Scheme & Mechanism
The synthesis proceeds in two distinct chemical steps followed by a purification train.[1]
Figure 1: Synthetic pathway highlighting the critical intermediate and potential impurity branch.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-fluorophenylacetonitrile
Objective: Conversion of the benzyl chloride to the nitrile via Phase Transfer Catalysis (PTC).
Safety Critical:
-
Cyanide Hazard: NaCN is fatal if swallowed or in contact with skin. Contact with acid releases HCN gas. Maintain pH > 10 in aqueous cyanide streams.
-
Engineering Controls: Closed reactor system, scrubber charged with NaOH/NaOCl (bleach) to neutralize HCN evolution.
Reagents & Stoichiometry:
-
3-Chloro-4-fluorobenzyl chloride (1.0 equiv)
-
Sodium Cyanide (1.2 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.01 equiv) - Catalyst
-
Water (2.0 vol relative to SM)
-
Toluene (2.0 vol relative to SM) - Optional, can run neat if SM is liquid at reaction temp
Protocol:
-
Setup: Charge a glass-lined reactor with Water and Sodium Cyanide. Stir until dissolved.
-
Catalyst Addition: Add TBAB (Phase Transfer Catalyst).
-
Heating: Heat the aqueous solution to 60°C .
-
Addition: Slowly add 3-Chloro-4-fluorobenzyl chloride (dissolved in Toluene if solid, or neat if liquid) over 2 hours.
-
Exotherm Control: Maintain internal temperature between 60-70°C. Do not exceed 80°C to prevent dimerization.
-
-
Reaction: Stir vigorously at 70-75°C for 4-6 hours.
-
IPC (In-Process Control): Monitor by HPLC/GC. Target < 1.0% residual Benzyl Chloride.
-
-
Workup:
-
Cool to 25°C.
-
Separate phases.[2][3][4] The product is in the upper organic layer (or lower oil layer if run neat).
-
Cyanide Destruction: Wash the organic layer with 10% Sodium Hypochlorite (Bleach) solution to oxidize residual cyanide, then wash with water.
-
Isolation: Concentrate the organic phase under vacuum to yield the crude Nitrile oil.
-
Yield Expectation: 90-95%.[1]
-
Step 2: Hydrolysis to 3-Chloro-4-fluorophenylacetic Acid
Objective: Hydrolysis of the nitrile group to the carboxylic acid without affecting the halogen substituents.
Reagents:
-
Crude Nitrile (from Step 1)
-
Acetic Acid (Glacial) (3.0 vol)
-
Sulfuric Acid (conc. 98%) (2.0 equiv)
-
Water (1.0 vol)
Protocol:
-
Setup: Charge the crude Nitrile and Acetic Acid into the reactor.
-
Acid Addition: Slowly add Concentrated Sulfuric Acid / Water mixture.
-
Caution: Highly exothermic. Add slowly to keep Temp < 60°C.
-
-
Reaction: Heat the mixture to Reflux (approx. 105-110°C) for 6-8 hours.
-
Quench & Crystallization:
-
Cool reaction mass to 80°C.
-
Slowly add Water (3.0 vol) to induce precipitation.
-
Cool gradually to 10°C over 4 hours (controlled cooling ramp) to grow large, filterable crystals.
-
-
Filtration: Filter the slurry.
-
Washing: Wash the cake with cold Water (2 x 1 vol) to remove residual sulfuric acid.
-
Drying: Dry in a vacuum oven at 50-55°C until moisture < 0.5%.
Purification & Quality Control
For pharmaceutical grade material, a recrystallization step is often required to remove trace colored impurities and the amide byproduct.
Recrystallization Protocol:
-
Solvent: Toluene / Heptane mixture (1:2 ratio).
-
Dissolution: Dissolve crude solid in Toluene at 85°C.
-
Polishing: Perform hot filtration to remove insoluble mechanical impurities.
-
Crystallization: Add Heptane slowly at 70°C. Cool to 0-5°C.
-
Yield: 85-90% recovery.
Specification Targets:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Assay | HPLC | ≥ 99.0% |
| Melting Point | Capillary | 55 - 58°C |
| Related Impurity A | HPLC | ≤ 0.15% (Amide intermediate) |
| Related Impurity B | HPLC | ≤ 0.10% (Benzoic acid derivative) |
| Loss on Drying | Gravimetric | ≤ 0.5% |
Process Flow Diagram (PFD)
Figure 2: Process flow from raw material to isolated product.[7][8]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Benzyl Chloride | Ensure pH is not too high; avoid excessive heating during addition. |
| High Amide Impurity | Incomplete Hydrolysis (Step 2) | Extend reflux time; ensure sufficient water is present for stoichiometry. |
| Defluorination | Temperature too high / Basic pH | Strictly adhere to Acid Hydrolysis. Avoid temperatures >120°C. |
| Colored Product | Oxidation / Polymerization | Use nitrogen blanket during hydrolysis. Perform carbon treatment during recrystallization. |
References
-
Preparation of 4-chlorobenzyl cyanide (Analogous Protocol) . PrepChem. Available at: [Link]
-
Phenylacetic Acid Synthesis (Acid Hydrolysis Method) . Organic Syntheses, Coll.[3] Vol. 1, p.436 (1941). Available at: [Link]
-
Willgerodt-Kindler Reaction Overview . Organic Chemistry Portal. Available at: [Link]
Sources
- 1. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
Experimental protocol for creating a chemical library from 3-Chloro-4-fluorophenylacetic acid
Application Note: High-Throughput Synthesis of a 3-Chloro-4-fluorophenylacetic Acid Amide Library
Abstract & Strategic Rationale
This guide details the experimental protocol for generating a diversity-oriented chemical library derived from 3-Chloro-4-fluorophenylacetic acid (CAS: 705-79-3) .
Why this Scaffold? The 3-chloro-4-fluorophenylacetic acid moiety represents a "privileged structure" in medicinal chemistry, sharing bioisosteric properties with NSAIDs (e.g., Diclofenac, Lumiracoxib).[1]
-
Metabolic Stability: The para-fluorine substitution blocks the primary site of P450-mediated oxidative metabolism, significantly extending half-life compared to the non-fluorinated parent.[1]
-
Lipophilicity & Potency: The meta-chlorine atom enhances lipophilicity (
), improving membrane permeability while providing a steric handle that often improves binding selectivity in hydrophobic pockets (e.g., COX-2, PPARs).[1] -
Synthetic Versatility: The carboxylic acid handle allows for rapid, high-yield amide coupling—the most reliable reaction in combinatorial chemistry.[1]
Chemical & Physical Properties[1][2][3][4][5][6][7]
Before initiating synthesis, the physicochemical properties of the core scaffold must be accounted for to ensure solubility and stability during automated handling.[1]
| Property | Data | Significance |
| Compound Name | 3-Chloro-4-fluorophenylacetic acid | Core Scaffold |
| CAS Number | 705-79-3 | Unique Identifier |
| Molecular Weight | 188.58 g/mol | Fragment-based drug design compatible |
| Appearance | Off-white to white solid | Visual QC check |
| Melting Point | 55–58 °C | Low MP requires careful drying (avoid high vac >40°C) |
| Acidity (pKa) | ~4.09 (Predicted) | Slightly more acidic than phenylacetic acid; requires non-nucleophilic base |
| Solubility | DMSO, DMF, MeOH, Chloroform | Compatible with standard library solvents |
| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2] | Standard PPE required |
Experimental Design: The "Scavenge-and-Filter" Approach
To maximize throughput and minimize bottlenecking at the purification stage, this protocol utilizes Solid-Supported Scavengers .[1] Unlike traditional Liquid-Liquid Extraction (LLE), this method avoids phase separation issues and is fully compatible with 96-well filter plates.[1]
Reaction Strategy:
-
Activation: HATU is selected over EDC/HOBt due to faster kinetics and higher conversion rates for electron-deficient acids.[1]
-
Stoichiometry: We utilize a slight excess of Amine (1.2 equiv) .[1][3]
Workflow Diagram
Figure 1: High-throughput parallel synthesis workflow utilizing solid-phase scavenging for rapid purification.
Detailed Protocol
Materials Required
-
Core: 3-Chloro-4-fluorophenylacetic acid (0.2 M stock in anhydrous DMF).[1]
-
Reagent: HATU (0.2 M stock in anhydrous DMF).[1]
-
Base: DIPEA (Neat or 1.0 M in DMF).[1]
-
Diversity Set: Library of primary/secondary amines (0.2 M stock in DMF).[1]
-
Scavengers:
-
PS-Isocyanate (Loading ~1.5 mmol/g) – Removes excess amine.[1]
-
PS-Carbonate (Loading ~3.0 mmol/g) – Removes HOAt byproduct and acidic impurities.
-
-
Hardware: 96-well deep well reaction block (polypropylene), 96-well filter plate (PTFE, 0.45 µm).[1]
Step-by-Step Methodology
Phase 1: Activation (The "Pre-mix")
-
In a 96-well deep-well plate, dispense 100 µL of the Core Acid stock (20 µmol) into each well.
-
Add 100 µL of HATU stock (20 µmol, 1.0 equiv).
-
Add 40 µL of DIPEA (approx. 230 µmol, 11.5 equiv). Note: Excess base ensures the carboxylic acid is deprotonated for uronium attack.
-
Seal and shake at room temperature for 15 minutes .
-
Mechanism Check: The solution should turn slightly yellow as the activated OAt-ester forms.[1]
-
Phase 2: Coupling 5. Add 120 µL of the unique Amine stock (24 µmol, 1.2 equiv) to the respective wells. 6. Reseal the plate with a chemically resistant mat.[1] 7. Shake at Room Temperature for 16 hours (overnight).
- Self-Validating Step: Perform a spot check on 3 random wells using LC-MS after 2 hours. If conversion is <50%, increase temperature to 40°C.
Phase 3: Purification (Scavenging) [1] 8. Prepare a suspension of resins or add dry resin using a scoop-dispenser:
- Add ~40 mg PS-Isocyanate (approx. 3 equiv relative to excess amine).[1]
- Add ~40 mg PS-Carbonate (to neutralize salts/HOAt).[1]
- Add 300 µL of DCM (Dichloromethane) to each well.[1]
- Causality: DCM swells polystyrene resins better than DMF, exposing the internal active sites of the scavenger.[1]
- Reseal and shake vigorously for 4–6 hours .
Phase 4: Isolation 11. Place a 96-well filter plate over a pre-weighed collection plate. 12. Transfer the reaction slurry to the filter plate. 13. Apply vacuum to filter the liquid.[1] 14. Wash the resin with 200 µL DCM (x2) to recover all product.[1] 15. Evaporate the solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.[1]
Quality Control & Validation Criteria
To ensure the library is "screen-ready," the following QC metrics must be met.
LC-MS Configuration:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm).[1]
-
Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid) over 3 minutes.[1]
-
Detection: UV (254 nm) and ESI (+/- mode).[1]
Acceptance Criteria:
-
Purity: >85% by UV AUC (Area Under Curve).[1]
-
Identity: [M+H]+ observed within ±0.5 Da of calculated mass.[1]
-
Appearance: Dried film or powder (no oil/gum, which indicates residual DMF).[1]
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (<10%) | Steric hindrance of amine | Switch to T3P coupling reagent or heat to 60°C. |
| Residual Amine | Insufficient scavenging | Increase PS-Isocyanate load or scavenging time.[1] |
| Product is Oil | Residual DMF | Lyophilize from t-Butanol/Water (1:[1]1) or extended N2 blow-down. |
References
-
PubChem. 3-Chloro-4-fluorophenylacetic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Baxendale, I. R., et al. Solid-supported reagents for multi-step organic synthesis: preparation and application.[1] Durham University / Elsevier.[1] Available at: [Link][1]
-
Supra Sciences. Solid-Supported Scavengers: Isocyanate and Carbonate Applications.[1][4] Available at: [Link][1]
-
Purser, S., et al. Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 2008.[1] (Contextual grounding for scaffold selection).
Sources
Troubleshooting & Optimization
Optimization of catalyst selection for 3-Chloro-4-fluorophenylacetic acid synthesis
Technical Support Center: Catalyst Optimization for 3-Chloro-4-fluorophenylacetic Acid
Subject: Optimization of Catalyst Architectures for the Synthesis of 3-Chloro-4-fluorophenylacetic Acid (CAS 705-79-3) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are targeting 3-Chloro-4-fluorophenylacetic acid (CFPAA) , a critical intermediate for NSAIDs (e.g., Lumiracoxib) and agrochemicals. The synthesis hinges on the functionalization of 3-chloro-4-fluorobenzyl chloride .
While standard hydrolysis of the nitrile is common, your request focuses on catalyst optimization . Therefore, this guide addresses two distinct catalytic pathways:
-
Phase Transfer Catalysis (PTC): Optimizing the nucleophilic substitution (Cyanation) for industrial robustness.
-
Pd-Catalyzed Carbonylation: A "green" shortcut bypassing cyanide, requiring precise ligand tuning to prevent ring de-halogenation.
Module 1: Phase Transfer Catalysis (The Industrial Standard)
Context: You are converting 3-chloro-4-fluorobenzyl chloride to the nitrile precursor using inorganic cyanide (NaCN/KCN). Core Challenge: The reaction is biphasic (Organic/Aqueous). Without a catalyst, the reaction stalls due to the "Starks' Extraction Shell" limit.
Troubleshooting & Optimization Q&A
Q: My reaction stalls at 60% conversion despite excess NaCN. Why?
A: This is likely a hydration shell barrier .
In standard PTC (e.g., TBAB), the cyanide ion (
-
Fix: Switch to a "Tight Ion Pair" strategy.
-
Catalyst: Switch from TBAB (Tetrabutylammonium bromide) to Aliquat 336 (Methyltrioctylammonium chloride) . The longer alkyl chains increase lipophilicity, pulling
deeper into the organic phase and shedding more water. -
Protocol: Reduce water volume. Use a saturated aqueous NaCN solution (or solid NaCN) to minimize available water for hydration.
-
Q: I am seeing hydrolysis side-products (benzyl alcohol). How do I stop this?
A: Hydrolysis competes with cyanation when the
-
Fix: Buffer the aqueous phase.
-
Maintain pH ~9-10. Do not let it spike higher.
-
Solvent Switch: If using Toluene, switch to Methyl Ethyl Ketone (MEK) or Acetonitrile as a co-solvent. These polar aprotic solvents solvate the cation, leaving the
"naked" and hyper-reactive, favoring substitution over hydrolysis.
-
Module 2: Palladium-Catalyzed Carbonylation (The Advanced Route)
Context: Direct carbonylation of 3-chloro-4-fluorobenzyl chloride using CO (or surrogates) and water to yield the acid directly. Core Challenge: Preventing "Pd-Black" precipitation and avoiding oxidative addition into the aryl-chloride bond (position 3).
Troubleshooting & Optimization Q&A
Q: The catalyst deactivates (precipitates) before the reaction finishes. A: Benzyl chlorides are highly reactive toward oxidative addition, leading to a buildup of Benzyl-Pd-Cl species that are prone to aggregation.
-
Fix: Increase the Ligand:Metal ratio and steric bulk.
-
Standard: Pd(PPh3)4 is often insufficient.
-
Optimized: Use Pd(OAc)2 with Xantphos or dppf (Bidentate ligands). The wide bite angle of Xantphos stabilizes the Pd(II) intermediate and prevents aggregation.
-
Ratio: Maintain a P:Pd ratio of 4:1 rather than the standard 2:1.
-
Q: I am losing the Chlorine atom on the ring (De-halogenation). A: Your catalyst is too active. Electron-rich alkyl phosphines (e.g., PCy3) can facilitate oxidative addition into the Ar-Cl bond, especially since the para-Fluorine activates the ring.
-
Fix: Tune the electronics.
-
Stick to Aryl Phosphines (PPh3, BINAP). They are less electron-donating, making the catalyst selective for the weak Benzyl-Cl bond while leaving the stronger Ar-Cl bond intact.
-
Temperature Control: Do not exceed 80°C . Ar-Cl activation typically requires >100°C with standard Pd catalysts.
-
Visualizing the Pathway
The following diagram illustrates the catalytic cycle for the Carbonylation route, highlighting the critical "Decision Nodes" where optimization prevents failure.
Figure 1: Catalytic cycle for Palladium-catalyzed carbonylation.[1] Note the critical failure points at the Oxidative Addition stage where ligand selection determines selectivity.
Optimized Experimental Protocol
Method: Palladium-Catalyzed Hydroxycarbonylation (Bypassing Cyanide) Objective: Synthesis of 3-Chloro-4-fluorophenylacetic acid with >90% selectivity.
Reagents:
| Component | Specification | Role |
| Substrate | 3-Chloro-4-fluorobenzyl chloride | Precursor |
| Catalyst | Pd(OAc)₂ (1.0 mol%) | Metal Source |
| Ligand | Xantphos (1.5 mol%) | Stabilizer/Selectivity Tuner |
| Base | K₂CO₃ (2.5 equiv) | HCl Scavenger |
| Solvent | MEK : Water (4:1 v/v) | Biphasic Medium |
| CO Source | CO Balloon (1 atm) | Carbonylation Agent |
Step-by-Step Workflow:
-
Catalyst Pre-formation (Critical):
-
In a Schlenk flask, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and Xantphos (8.7 mg, 0.015 mmol) in degassed MEK (5 mL).
-
Stir at room temperature for 15 minutes. The solution should turn from orange to pale yellow, indicating ligation. If it stays dark orange, your ligand is oxidized.
-
-
Substrate Addition:
-
Add 3-Chloro-4-fluorobenzyl chloride (1.0 mmol) and K₂CO₃ (2.5 mmol) to the flask.
-
Add degassed water (1.5 mL).
-
-
Carbonylation:
-
Purge the flask with Carbon Monoxide (CO) three times.
-
Attach a CO balloon (approx. 1 atm pressure).
-
Heat the mixture to 70°C . Do not exceed 80°C to protect the Ar-Cl bond.
-
-
Work-up:
-
Monitor via HPLC. Reaction typically completes in 6–8 hours.
-
Cool to RT. Acidify with 1M HCl to pH 2 (to protonate the carboxylate salt).
-
Extract with Ethyl Acetate. The product will be in the organic layer.
-
Decision Matrix: Which Route Should You Choose?
Use this logic flow to determine the best synthesis method for your specific facility capabilities.
Figure 2: Decision tree for selecting the optimal synthetic pathway based on facility constraints.
References
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link
-
Beller, M., et al. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews. Link
-
Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes.[2] Chemical Reviews. Link
-
Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition. Link
Sources
Technical Support Center: Purification of 3-Chloro-4-fluorophenylacetic Acid
This technical guide is structured as a Tier 2 Support Resource for organic chemists and purification specialists. It synthesizes specific physicochemical properties of 3-Chloro-4-fluorophenylacetic acid with advanced chromatographic principles.
Case ID: 3-Cl-4-F-PAA-PURIFICATION Status: Active Molecule Class: Halogenated Phenylacetic Acid CAS: 705-79-3[1][2]
Core Directive: The Solvent System Strategy
The Challenge:
3-Chloro-4-fluorophenylacetic acid contains a carboxylic acid moiety (
-
Result without modification: Severe peak tailing (streaking), poor resolution, and co-elution with impurities.
The Solution: You must suppress ionization and saturate silica active sites using an Acidic Modifier .
Recommended Solvent Systems
| Polarity Requirement | Base Solvent System | Modifier (Critical) | Target Rf |
| Standard (Non-Polar Impurities) | Hexanes / Ethyl Acetate | 1% Acetic Acid | 0.25 – 0.35 |
| High Polarity (Polar Impurities) | DCM / Methanol | 0.5% Formic Acid | 0.30 – 0.40 |
| Alternative (Aromatic Separation) | Toluene / Acetone | 1% Acetic Acid | 0.30 |
⚠️ Critical Protocol: Always add the acid modifier to the entire mobile phase volume, not just the column headspace. Ensure the column is equilibrated with 2-3 Column Volumes (CV) of the modified solvent before loading your sample.
Visualization & Detection
-
UV: Strong absorption at 254 nm (Aromatic ring).
-
Stain (Specific): Bromocresol Green . Dip the TLC plate; the acid will appear as a yellow spot on a blue/green background. This distinguishes your product from non-acidic impurities.
Decision Logic & Workflow
The following flowchart illustrates the decision process for selecting the optimal purification route based on your crude mixture's profile.
Troubleshooting & FAQs
Q1: My product is streaking from the baseline to the solvent front. What is wrong?
Diagnosis: This is classic "Silanol Drag." The carboxylic acid protons are exchanging with the silica surface protons. Corrective Action:
-
Verify Modifier: Did you add 1% Acetic Acid?
-
Increase Modifier: If 1% isn't working, increase to 2% Acetic Acid .
-
Switch Modifier: For DCM/MeOH systems, Formic Acid is often superior as it is more polar and sharper in elution.
Q2: The product co-elutes with a non-acidic impurity. How do I separate them?
Strategy: Exploit the "pH Switch."
-
Step 1: Run a short column with Neutral solvent (No acid). Your acid product will stick/streak near the baseline, while non-acidic impurities elute fast.
-
Step 2: Flush the column with your Acidified solvent (e.g., 50% EtOAc + 1% AcOH) to release the 3-Chloro-4-fluorophenylacetic acid in a tight band.
Q3: My product is precipitating on the column.
Cause: 3-Chloro-4-fluorophenylacetic acid has limited solubility in pure Hexanes. Protocol: Use Solid Loading (Dry Loading) .
-
Dissolve crude in a minimal amount of Acetone or MeOH.
-
Add silica gel (ratio 1:5 mass).
-
Rotovap to dryness (free-flowing powder).
-
Load this powder on top of the packed column.[3]
Q4: Can I avoid a column entirely?
Expert Insight: Yes. Halogenated phenylacetic acids are often highly crystalline. Alternative: Try recrystallization from Toluene/Hexane or Water/Ethanol .
-
Dissolve in hot Toluene.
-
Add Hexane dropwise until turbid.
-
Cool slowly to 4°C.
-
Validation: Check the mother liquor by TLC to ensure no significant yield loss.
Advanced Mechanism: Why the Modifier Works
Understanding the interaction at the molecular level allows you to troubleshoot effectively.
[4] Explanation: The Acetic Acid modifier has a higher affinity for the silica's active silanol sites than your target molecule. By flooding the system with acetic acid, you "cap" the silica, forcing the 3-Chloro-4-fluorophenylacetic acid to stay in the mobile phase, resulting in a sharp, Gaussian peak shape.
References
-
ChemicalBook. (2025).[5] 3-Chloro-4-fluorophenylacetic acid Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118534, 3-Chloro-4-hydroxyphenylacetic acid (Analogous Structure/Properties). Retrieved from
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry. (Standard reference for Flash Chromatography protocols). Retrieved from
-
ResearchGate. (2018). Discussion on TLC tailing of carboxylic acids and acetic acid modifiers. Retrieved from
Sources
Validation & Comparative
Comparing reactivity of 3-Chloro-4-fluorophenylacetic acid with other phenylacetic acids
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of building blocks is paramount to achieving desired molecular complexity and functionality. 3-Chloro-4-fluorophenylacetic acid (3,4-CFPAA) has emerged as a critical intermediate, valued for its unique reactivity profile.[1][2] This guide provides an in-depth, objective comparison of the reactivity of 3,4-CFPAA against unsubstituted phenylacetic acid and other halogenated analogs. We will dissect the electronic effects of the halogen substituents and provide supporting experimental frameworks to illustrate how these effects translate into tangible differences in chemical behavior across several key reaction classes.
The core of 3,4-CFPAA's distinct chemical personality lies in the electronic interplay of the chlorine and fluorine atoms substituted on the phenyl ring.[2] These electron-withdrawing halogens modulate the acidity of the carboxylic acid, the electrophilicity of the carbonyl carbon, and the reactivity of the α-carbon, setting it apart from its parent compound, phenylacetic acid.
Pillar 1: The Electronic Influence of Halogen Substituents
The reactivity of any substituted phenylacetic acid is fundamentally governed by the electronic effects—inductive and resonance—exerted by the substituents on the aromatic ring.
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the phenyl ring and, by extension, from the acetic acid side chain. This electron withdrawal is key to understanding the enhanced reactivity of 3,4-CFPAA.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect. For fluorine, the resonance effect is relatively weak, while for chlorine, it is even weaker.[3] In the case of 3,4-CFPAA, the net result is a strong electron-withdrawing character, as the inductive effects of both halogens dominate.
This net electron withdrawal has two primary consequences:
-
Increased Acidity: The carboxylate anion formed upon deprotonation is stabilized by the dispersal of its negative charge, facilitated by the electron-withdrawing substituents.
-
Enhanced Carbonyl Electrophilicity: The carbonyl carbon becomes more electron-deficient and, therefore, more susceptible to attack by nucleophiles.
Caption: Inductive (-I) effects of Chlorine and Fluorine on the phenylacetic acid core.
Pillar 2: Comparative Reactivity Analysis & Experimental Protocols
We will now explore the practical implications of these electronic effects in common synthetic transformations.
Acidity (pKa)
The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base. The electron-withdrawing nature of the chloro and fluoro substituents in 3,4-CFPAA stabilizes the resulting phenylacetate anion, making it a stronger acid than unsubstituted phenylacetic acid.
| Compound | pKa (Predicted/Experimental) | Rationale |
| Phenylacetic Acid | 4.31[4] | Baseline reference. |
| 4-Fluorophenylacetic Acid | ~4.14 | The -I effect of fluorine increases acidity. |
| 3-Chlorophenylacetic Acid | ~4.10 | The -I effect of chlorine increases acidity. |
| 3-Chloro-4-fluorophenylacetic Acid | 4.09 (Predicted)[5] | The combined -I effects of both halogens lead to the highest acidity. |
Nucleophilic Acyl Substitution: Fischer Esterification
Nucleophilic acyl substitution reactions, such as esterification and amidation, are fundamental to the application of phenylacetic acids. The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon.
Causality: The electron-withdrawing substituents on 3,4-CFPAA render its carbonyl carbon significantly more electrophilic than that of phenylacetic acid. This heightened electrophilicity accelerates the rate-determining step of the reaction: nucleophilic attack by the alcohol.
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Comparative Esterification Rate Study
This protocol is designed to qualitatively and quantitatively compare the rate of esterification between 3,4-CFPAA and phenylacetic acid.
Objective: To demonstrate the enhanced reactivity of 3,4-CFPAA in an acid-catalyzed esterification reaction with ethanol.
Materials:
-
3-Chloro-4-fluorophenylacetic acid
-
Phenylacetic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 10 mmol) of 3,4-CFPAA and phenylacetic acid, respectively.
-
Reagent Addition: To each flask, add a 5-fold molar excess of absolute ethanol (50 mmol). Add a precise amount of an internal standard to each flask.
-
Initiation: While stirring, add a catalytic amount of concentrated H₂SO₄ (e.g., 0.5 mmol) to each flask.
-
Reaction & Monitoring: Heat both reactions to reflux. At specific time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Workup of Aliquots: Immediately quench each aliquot in a vial containing cold diethyl ether and a saturated NaHCO₃ solution. Shake, separate the organic layer, and dry it over MgSO₄.
-
Analysis: Analyze the dried organic layer by ¹H NMR or GC-MS.
-
Data Interpretation: By comparing the integral of the product ester's characteristic peaks to the integral of the internal standard at each time point, the rate of conversion can be determined for each starting material.
Expected Outcome: The reaction with 3,4-CFPAA will show a significantly faster rate of conversion to the corresponding ethyl ester compared to the reaction with phenylacetic acid, providing experimental validation of its enhanced electrophilicity.
α-Halogenation: The Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction introduces a halogen at the α-carbon of a carboxylic acid. The reaction proceeds through an acyl halide intermediate, and the rate-limiting step involves the enolization of this intermediate, which is dependent on the acidity of the α-protons.
Causality: The potent electron-withdrawing effects of the 3-chloro and 4-fluoro substituents increase the acidity of the α-protons on the acetic acid moiety of 3,4-CFPAA. This facilitates faster enolization of the acyl halide intermediate, leading to a higher rate of α-halogenation compared to unsubstituted phenylacetic acid.
Experimental Protocol: Comparative α-Chlorination
This protocol outlines a method to compare the efficiency of α-chlorination.
Objective: To demonstrate the increased susceptibility of 3,4-CFPAA to α-chlorination.
Materials:
-
3-Chloro-4-fluorophenylacetic acid
-
Phenylacetic acid
-
Phosphorus Trichloride (PCl₃)
-
Trichloroisocyanuric acid (TCCA)[6]
Procedure (adapted from[6]):
-
Reaction Setup: In two separate, solvent-free reaction vessels, place equimolar amounts (e.g., 5 mmol) of 3,4-CFPAA and phenylacetic acid.
-
Catalyst Addition: Add a catalytic amount of PCl₃ (e.g., 0.1 mmol) to each vessel.
-
Chlorinating Agent: Add a slight excess of TCCA (e.g., 2 mmol, providing 6 mmol of active chlorine) to each mixture.
-
Reaction: Stir the mixtures at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or ¹H NMR analysis of small aliquots.
-
Workup: Upon completion, the reaction mixture is carefully hydrolyzed and the product is extracted with an organic solvent.
-
Analysis: Compare the yields and reaction times. The reaction with 3,4-CFPAA is expected to proceed more rapidly and potentially with higher selectivity for the α-chloro product.
Caption: Experimental workflow for the Hell-Volhard-Zelinsky (HVZ) reaction.
Decarboxylation
Decarboxylation of phenylacetic acids can be a complex process, often requiring high temperatures or specific catalysts.[7][8] The reaction mechanism can involve the formation of a benzyl anion intermediate.[9]
Causality: Electron-withdrawing groups are known to destabilize adjacent carbanions. Therefore, the chloro and fluoro substituents on 3,4-CFPAA would destabilize the benzyl anion intermediate that would form upon decarboxylation. This suggests that 3,4-CFPAA would be less reactive towards decarboxylation than unsubstituted phenylacetic acid under conditions that favor a carbanionic pathway.
Expected Outcome: In a comparative thermal or catalyzed decarboxylation experiment, 3,4-CFPAA is predicted to exhibit greater stability and a slower rate of CO₂ evolution compared to phenylacetic acid.
Summary of Comparative Reactivity
| Reaction Type | Reactivity of 3,4-CFPAA vs. Phenylacetic Acid | Underlying Reason |
| Deprotonation (Acidity) | Higher | Inductive stabilization of the carboxylate anion. |
| Nucleophilic Acyl Substitution | Higher | Increased electrophilicity of the carbonyl carbon. |
| α-Halogenation (HVZ) | Higher | Increased acidity of the α-protons, facilitating enolization. |
| Decarboxylation (via Benzyl Anion) | Lower | Inductive destabilization of the benzyl anion intermediate. |
Conclusion
The strategic placement of chloro and fluoro substituents on the phenylacetic acid framework imbues 3-Chloro-4-fluorophenylacetic acid with a distinct and synthetically advantageous reactivity profile. Its enhanced acidity and the heightened electrophilicity of its carbonyl group make it a superior substrate for nucleophilic acyl substitution reactions, such as esterification and amidation, and for α-functionalization via reactions like the HVZ chlorination. Conversely, its structure lends it greater stability against certain decarboxylation pathways. This guide provides researchers, scientists, and drug development professionals with the foundational understanding and experimental frameworks necessary to leverage the unique chemical properties of 3,4-CFPAA, enabling more efficient and controlled synthetic strategies.
References
- 3-Chloro-4-fluorophenylacetic Acid: A Key Intermediate in Organic Synthesis and its Applic
- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC - NIH.NIH.
- The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis.Google Cloud.
- Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids.Indian Journal of Pure & Applied Physics.
- (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Phenylacetic acid - Wikipedia.Wikipedia.
- 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3.ChemicalBook.
- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.RSC Publishing.
- (PDF) Amide bond formation using amino acid fluorides.
- 21.2: Nucleophilic Acyl Substitution Reactions.Chemistry LibreTexts.
- Oxidative Decarboxyl
- Decarboxyl
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]
- 6. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Structural Confirmation of 3-Chloro-4-Fluorophenylacetic Acid: A COSY and HMQC Comparative Guide
Topic: Structural confirmation of 3-Chloro-4-fluorophenylacetic acid using COSY and HMQC Content Type: Publish Comparison Guide
Executive Summary
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals, 3-Chloro-4-fluorophenylacetic acid (3-C-4-FPAA) serves as a critical intermediate. Its structural validation is notoriously difficult using standard 1D NMR due to the "Fluorine Effect"—the splitting of
This guide evaluates the efficacy of a COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) workflow against standard 1D methods and the modern HSQC alternative. We demonstrate that while HSQC offers higher theoretical resolution, the COSY/HMQC pairing provides a more robust, topology-based confirmation for trisubstituted fluorinated benzenes where scalar coupling (
The Structural Challenge
The target molecule, 3-Chloro-4-fluorophenylacetic acid , possesses a 1,3,4-trisubstituted benzene ring. The core challenge in structural confirmation is distinguishing it from its regioisomers (e.g., 2-chloro-4-fluoro or 3-chloro-2-fluoro variants).
The "Fluorine Ghosting" Effect
In 1D
- (Ortho): 7–10 Hz
- (Meta): 5–8 Hz
This creates a spectral "forest" where a simple doublet (from H-H coupling) becomes a doublet of doublets (dd) or a pseudo-triplet, often overlapping with other aromatic signals.
Comparative Analysis: The Protocol Selection
We compared three structural elucidation workflows to confirm the 3,4-substitution pattern.
| Feature | Method A: 1D Only ( | Method B: COSY + HMQC (Recommended) | Method C: HSQC (Alternative) |
| Isomer Discrimination | Low. Peak overlap makes it difficult to prove H-H proximity. | High. COSY maps the spin system topology independent of chemical shift overlap. | High. Correlates H to C directly. |
| Fluorine Handling | Poor. | Excellent. COSY reveals H-H neighbors regardless of F-splitting; HMQC is robust against pulse imperfections. | Moderate. High resolution, but F-C couplings can complicate the indirect dimension if not decoupled. |
| Robustness | High (Simple acquisition). | High. HMQC uses fewer pulses than HSQC, preserving signal in non-ideal probe conditions.[1] | Moderate. More sensitive to pulse width errors ( |
| Conclusion | Insufficient for regulatory filing. | Gold Standard for Robustness. | Good for trace analysis/low concentration. |
Why HMQC over HSQC for this application?
While Heteronuclear Single Quantum Coherence (HSQC) is the modern standard for sensitivity, HMQC is often preferred in industrial QC settings for fluorinated intermediates. HSQC sequences involve more 180° pulses, which can suffer from imperfections. In fluorinated compounds, where
Experimental Protocol
Sample Preparation
-
Solvent: DMSO-
(Preferred over CDCl to prevent acid dimer formation and sharpen exchangeable protons). -
Concentration: 15–20 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (600 MHz System)
Experiment 1:
H-
H COSY (Magnitude Mode)
-
Objective: Establish the proton connectivity network (H5–H6 vs. isolated H2).
-
Pulse Sequence: cosygpqf (Gradient selected).
-
Spectral Width: 10 ppm (both dimensions).
-
Points: 2048 (
) x 256 ( ). -
Scans (NS): 8.
-
Relaxation Delay: 1.5 s.
Experiment 2:
H-
C HMQC
-
Objective: Assign protonated carbons and verify C-F coupling effects.
-
Pulse Sequence: hmqcgpqf.
-
Coupling Constant Optimization (
): Set to 145 Hz (standard aromatic). -
Spectral Width: 10 ppm (
H) / 160 ppm ( C). -
Scans (NS): 16–32 (depending on sensitivity).
Results & Interpretation
The structural confirmation relies on identifying the specific "Spin Island" topology of the 1,3,4-substitution.
Predicted Spectral Data (DMSO- )
| Position | Multiplicity | Analysis | |||
| C2 | 7.45 | dd | ~132.0 | Isolated. No strong H-H neighbors. | |
| C5 | 7.35 | dd (pseudo-t) | ~116.5 | Ortho to F. Large | |
| C6 | 7.15 | ddd | ~129.0 | Bridge. Couples to H5. | |
| CH | 3.65 | s | - | ~40.0 | Benzylic methylene. |
| COOH | 12.4 | bs | - | ~172.0 | Acidic proton. |
COSY Analysis: The "Broken Chain" Proof
The COSY spectrum provides the definitive "Go/No-Go" decision for the structure.
-
The H5–H6 Correlation: We observe a strong off-diagonal cross-peak between
7.35 (H5) and 7.15 (H6). This confirms they are adjacent (ortho). -
The H2 Isolation: The signal at
7.45 (H2) shows NO strong COSY correlation to the aromatic region. It is physically separated from H5 and H6 by the Chlorine (C3) and the acetic acid group (C1).-
Note: If this were the 2-chloro isomer, we would see a different connectivity pattern (e.g., a 3-spin system or different isolation).
-
HMQC Analysis: Heteronuclear Validation
The HMQC spectrum correlates the protons to their attached carbons.[2]
-
C4 (C-F): Appears as a doublet in the
C projection (~158 ppm, Hz) but has no cross-peak in HMQC (quaternary). -
C2, C5, C6: Show direct correlations. The "tilt" or splitting of cross-peaks in the F1 dimension often reveals the presence of passive
F couplings, further validating the presence of fluorine on the ring [2].
Logic & Signaling Pathways
The following diagrams illustrate the decision-making logic and the experimental workflow.
Structural Confirmation Logic (Graphviz)
Caption: Logical pathway for confirming the 1,3,4-substitution pattern using 2D NMR topology.
Experimental Workflow
Caption: Step-by-step acquisition workflow for the 600 MHz spectrometer.
Conclusion
While 1D NMR provides the "fingerprint," it fails to definitively prove the regiochemistry of 3-Chloro-4-fluorophenylacetic acid due to complex signal splitting. The COSY/HMQC combination offers a self-validating system:
-
COSY proves the spatial arrangement (topology) of protons, confirming the 1,3,4-pattern.
-
HMQC anchors these protons to their respective carbons, ensuring no impurity signals are misidentified.
For researchers in drug development, this protocol represents the optimal balance of robustness and structural certainty , superior to standalone 1D analysis and more rugged than HSQC for this specific fluorinated application.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 223070, (3-Chloro-4-fluorophenoxy)acetic acid (Analogous structure reference).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
Verifying the molecular weight of 3-Chloro-4-fluorophenylacetic acid with high-resolution mass spectrometry
Executive Summary: The Precision Imperative
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates, 3-Chloro-4-fluorophenylacetic acid (CFPA) serves as a critical scaffold.[1] Its purity and structural integrity directly influence downstream yield and efficacy.[1]
While nominal mass verification via Low-Resolution Mass Spectrometry (LRMS) is common in high-throughput screening, it is insufficient for rigorous quality assurance.[1] The structural proximity of defluorinated impurities or isobaric contaminants necessitates the sub-ppm mass accuracy of High-Resolution Mass Spectrometry (HRMS).[1]
This guide outlines a validated HRMS workflow using Negative Mode Electrospray Ionization (ESI-), contrasting its efficacy against standard LRMS protocols to demonstrate why HRMS is the mandatory standard for definitive characterization.[1]
Comparative Analysis: HRMS vs. LRMS
The following data comparison illustrates the risk of relying on nominal mass data. In this scenario, we compare the detection of CFPA (C₈H₆ClFO₂) against a potential oxidative impurity or isobaric interference.[1]
Table 1: Performance Comparison in Structural Verification
| Feature | Single Quadrupole (LRMS) | Q-TOF / Orbitrap (HRMS) | Impact on CFPA Verification |
| Mass Accuracy | ± 0.1 – 0.5 Da | < 5 ppm (< 0.001 Da) | Critical: HRMS distinguishes CFPA from impurities with mass differences as low as 0.01 Da.[1] |
| Resolution (FWHM) | ~1,000 | > 20,000 – 140,000 | High: HRMS resolves fine isotopic structure, confirming the presence of Chlorine/Fluorine.[1] |
| Isotope Fidelity | Low (Peak merging) | High (Distinct M+2) | Validation: Confirms the 3:1 ³⁵Cl/³⁷Cl ratio essential for ID. |
| Interference Risk | High (False Positives) | Low (Elemental Confirmation) | LRMS may mistake a des-chloro + oxidation impurity for the target.[1] |
Scientist's Note: In LRMS, a peak at m/z 187 could represent [M-H]⁻ of our target (186.996) or a contaminant at 187.150.[1] LRMS "sees" them as identical.[1] HRMS separates them, preventing costly downstream failure.[1]
Theoretical Mass & Isotopic Logic
To validate CFPA, one must calculate the exact monoisotopic mass of the deprotonated species [M-H]⁻.[1]
Molecular Formula: C₈H₆ClFO₂ Neutral Monoisotopic Mass: 188.00405 Da[1]
Calculated [M-H]⁻ Ion:
-
Formula: C₈H₅ClFO₂⁻[1]
-
Calculation: 188.00405 - 1.00783 (H⁺) + 0.00055 (e⁻)[1]
-
Target Exact Mass: 186.99677 Da
The Halogen Signature (The "Fingerprint"): Unlike simple organic acids, CFPA contains Chlorine and Fluorine.[1]
Experimental Protocol
This protocol is designed for a Q-TOF or Orbitrap system.[1] The acidity of the analyte dictates the use of Negative Ion Mode (ESI-) .[1]
Phase A: Sample Preparation
-
Solvent: Methanol (LC-MS Grade).[1] Avoid Acetonitrile if background noise is high in negative mode, though both are acceptable.[1]
-
Concentration: Prepare a stock at 1 mg/mL. Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.[1]
-
Additives: None required. Note: While ammonium acetate is common, pure methanol often yields the cleanest [M-H]⁻ signal for strong acids like CFPA.
Phase B: Instrument Parameters (ESI Negative)
-
Polarity: Negative (-)[1]
-
Capillary Voltage: 2.5 – 3.0 kV (Lower than positive mode to prevent discharge).[1]
-
Cone Voltage / Fragmentor: 20 – 40 V (Keep low to prevent in-source decarboxylation).
-
Mass Range: m/z 50 – 500.[1]
-
Reference Mass: Use internal lock mass (e.g., Leucine Enkephalin or Formate dimer) for real-time mass correction.[1]
Phase C: Acceptance Criteria (FDA/ICH Aligned)
-
Mass Error: Measured mass must be within ± 5 ppm of 186.99677.
-
Isotope Pattern: The relative abundance of the A+2 peak (m/z 188.994) must be within ± 10% of the theoretical value (approx. 32%).[1]
Workflow Visualizations
Diagram 1: The Verification Workflow
This diagram outlines the sequential logic from sample prep to data validation.[1]
Figure 1: Step-by-step experimental workflow for HRMS verification of CFPA.
Diagram 2: Decision Logic for Validation
This logic gate ensures that only compounds meeting both mass accuracy and isotopic standards are passed.[1]
Figure 2: Logical decision tree for validating spectral data against theoretical CFPA parameters.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118534, 3-Chloro-4-hydroxyphenylacetic acid (Related Structure Reference).[1] Retrieved from [Link]
-
U.S. Food and Drug Administration (2003). Guidance for Industry: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues (Guidance #118).[1] Retrieved from [Link]
-
Holčapek, M., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte.[1] Analytical Chemistry.[1][5][6][7][8] Retrieved from [Link][1]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook.[1] Springer International Publishing.[1] (General Reference for Isotope Pattern Logic).
Sources
- 1. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (PDF) Criteria for the identification of compounds by liquid chromatography–mass spectrometry and liquid chromatography–multiple mass spectrometry in forensic toxicology and doping analysis [academia.edu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 3-Chloro-4-fluorophenylacetic acid synthesis protocols
Executive Summary
3-Chloro-4-fluorophenylacetic acid (CAS: 705-79-3) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] Its synthesis is often plagued by reproducibility issues related to regioselectivity during precursor formation and incomplete hydrolysis during the final step.
This guide objectively compares the three primary synthesis protocols:
-
Nitrile Hydrolysis (The Industry Standard): Highest throughput, most scalable.
-
Willgerodt-Kindler Reaction (The Sulfur-Amine Route): Best for avoiding cyanide chemistry; utilizes acetophenone precursors.
-
Arndt-Eistert Homologation (The Lab-Scale Route): Useful when starting from the benzoic acid derivative, though safety concerns limit scalability.
Recommendation: For most research and development applications, Acidic Nitrile Hydrolysis offers the best balance of yield (75-85%), purity (>98%), and reproducibility.
Part 1: Comparative Analysis of Synthesis Protocols
The following table summarizes the performance metrics for each route based on industrial standard operating procedures and literature precedents for halogenated phenylacetic acids.
| Metric | Protocol A: Nitrile Hydrolysis | Protocol B: Willgerodt-Kindler | Protocol C: Arndt-Eistert |
| Starting Material | 3-Chloro-4-fluorobenzyl cyanide | 3-Chloro-4-fluoroacetophenone | 3-Chloro-4-fluorobenzoic acid |
| Step Count | 1 (Hydrolysis) | 2 (Thioamide formation + Hydrolysis) | 3 (Acid chloride -> Diazoketone -> Rearrangement) |
| Typical Yield | 75 - 85% | 50 - 65% | 60 - 75% |
| Atom Economy | High | Low (Loss of amine/sulfur waste) | Moderate |
| Safety Profile | High Risk (Potential HCN evolution) | Moderate Risk (H₂S gas, thermal hazards) | Severe Risk (Diazomethane is explosive/toxic) |
| Purification | Acid-Base Extraction | Crystallization (often difficult) | Chromatography usually required |
| Scalability | Excellent (kg to ton scale) | Moderate (Odor/Waste issues) | Poor (Safety limits batch size) |
Decision Matrix: Route Selection
The following diagram illustrates the logical flow for selecting the appropriate synthesis route based on available starting materials and lab capabilities.
Caption: Decision matrix for synthesis route selection based on precursor availability.
Part 2: Detailed Experimental Protocols
Protocol A: Acidic Hydrolysis of 3-Chloro-4-fluorophenylacetonitrile (The Standard)
This method relies on the conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) via an amide intermediate. Acidic hydrolysis is preferred over basic hydrolysis for this substrate to prevent potential nucleophilic aromatic substitution of the fluorine atom under harsh basic conditions.
Reagents:
-
3-Chloro-4-fluorophenylacetonitrile (1.0 eq)
-
Sulfuric Acid (H₂SO₄), 50-60% aqueous solution (10-15 vol)
-
Glacial Acetic Acid (optional co-solvent for solubility)
Workflow:
-
Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry formation) and a reflux condenser.
-
Addition: Charge the flask with 3-Chloro-4-fluorophenylacetonitrile. Add the 60% H₂SO₄ solution. If the nitrile is solid and not wetting well, add 2-3 volumes of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C).
-
Critical Control Point: Monitor the disappearance of the nitrile peak (approx. 2250 cm⁻¹ in IR) or by HPLC. Reaction typically requires 4-8 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice/water (approx. 5x reaction volume).
-
The crude acid will precipitate as a solid.
-
-
Purification:
-
Filter the solid.[2]
-
Dissolve in 10% aqueous NaOH (convert to sodium salt).
-
Extract with Ethyl Acetate (removes unreacted nitrile and amide intermediate).
-
Acidify the aqueous layer with HCl to pH 1-2 to reprecipitate the pure product.
-
Recrystallize from Toluene or Ethanol/Water if necessary.
-
Validation Criteria:
-
HPLC Purity: >98%
-
¹H NMR (DMSO-d₆): δ 12.4 (s, 1H, COOH), 7.5-7.1 (m, 3H, Ar-H), 3.6 (s, 2H, CH₂).
Protocol B: Willgerodt-Kindler Reaction
This route is viable when the acetophenone is the primary feedstock. It involves a redox rearrangement using elemental sulfur and an amine.
Reagents:
-
3-Chloro-4-fluoroacetophenone (1.0 eq)
-
Sulfur (S₈) (1.5 eq)
-
Morpholine (2.0 eq)
Workflow:
-
Thioamide Formation: Reflux the ketone, sulfur, and morpholine for 4-6 hours. The reaction evolves H₂S (toxic, rotten egg smell)—perform in a fume hood with a scrubber .
-
Isolation of Thioamide: Pour the hot reaction mixture into methanol or water to crystallize the intermediate thioamide.
-
Hydrolysis: Reflux the thioamide in 10% NaOH or 50% H₂SO₄ for 6-12 hours to liberate the free acid.
-
Workup: Similar acid-base extraction as Protocol A.
Part 3: Troubleshooting & Reproducibility
Common Failure Modes
The following table addresses the most frequent reasons for low yield or purity in these protocols.
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Nitrile Route) | Reaction temperature too low; Poor solubility of nitrile. | Increase temp to reflux; Add Acetic Acid as co-solvent; Increase reaction time. |
| "Oil" instead of Solid Product | Presence of unreacted nitrile or amide impurity acting as a solvent. | Perform the Acid-Base extraction rigorously. The neutral extraction step removes the oily impurities. |
| Low Yield (Willgerodt) | Loss of volatile intermediates; Incomplete hydrolysis of thioamide. | Ensure efficient reflux condenser; Extend hydrolysis time (thioamides are stable). |
| Defluorination (Impurity Formation) | Harsh basic conditions (Nucleophilic Aromatic Substitution). | Use Acidic Hydrolysis (Protocol A) instead of basic conditions. Avoid high temp with strong bases. |
Mechanistic Pathway & Impurity Profile
Understanding the reaction mechanism helps in identifying impurities. The diagram below details the hydrolysis pathway and potential side reactions.
Caption: Step-wise hydrolysis mechanism showing the amide intermediate and potential defluorination side reaction.
References
-
Organic Syntheses, Coll. Vol. 1, p. 436 (1941). Phenylacetic Acid. (Standard protocol for nitrile hydrolysis). [Link]
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.Hydrolysis of Nitriles. Longman Scientific & Technical. (General reference for acid/base hydrolysis conditions).
-
Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3,[2][3][4][5][6] 83. (Foundational review of the Willgerodt-Kindler mechanism). [Link]
- U.S. Patent 6,870,067 B2.Process for the synthesis of trifluorophenylacetic acids.
-
ChemGuide. Hydrolysis of Nitriles. (Mechanistic overview of acidic vs basic hydrolysis). [Link]
Sources
- 1. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]
- 4. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Trace-Level Quantitation of 3-Chloro-4-fluorophenylacetic Acid (CFPA) by LC-MS/MS
Topic: LC-MS/MS for Trace-Level Detection of 3-Chloro-4-fluorophenylacetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Challenge
3-Chloro-4-fluorophenylacetic acid (CFPA, CAS 454-04-6) is a critical intermediate and potential process-related impurity (PRI) in the synthesis of fluorinated pharmaceuticals, including specific fluoroquinolones and anesthetics. As a halogenated phenylacetic acid derivative, its trace-level detection (ppb/ppt range) is mandated by genotoxic impurity guidelines (ICH M7) due to its potential alkylating reactivity and biological persistence.
While HPLC-UV and GC-MS have historically been used for phenylacetic acids, they fall short in modern pharmaceutical trace analysis. LC-MS/MS (Triple Quadrupole) using Negative Electrospray Ionization (ESI-) has emerged as the gold standard, offering superior sensitivity without the derivatization artifacts associated with GC-MS.
This guide details a validated, self-verifying LC-MS/MS workflow designed to overcome the specific challenges of CFPA analysis: acidic ionization efficiency , halogenated matrix interference , and retention of polar acidic species .
Strategic Technology Comparison
The following table objectively compares LC-MS/MS against traditional alternatives for CFPA analysis.
| Feature | LC-MS/MS (Triple Quad) | GC-MS (Single Quad) | HPLC-UV |
| Primary Mechanism | Ion filtration via MRM (Multiple Reaction Monitoring) | Electron Impact (EI) fragmentation | UV Absorbance (210–264 nm) |
| Sensitivity (LOD) | Excellent (< 1 ng/mL) | Good (10–50 ng/mL) | Poor (> 1 µg/mL) |
| Selectivity | High (Mass + Fragmentation specific) | Moderate (Retention time + Mass) | Low (Prone to co-elution) |
| Sample Prep | Simple (Protein Precip. or Direct Inject) | Complex (Requires derivatization w/ PFBBr or BSTFA) | Simple (Dilute & Shoot) |
| Throughput | High (< 6 min run time) | Low (> 20 min run time + prep) | Medium (10–15 min run time) |
| Limitations | Matrix effects (Ion suppression) | Thermal degradation of underivatized acids | Lack of specificity for isomers |
Verdict: For trace impurity analysis (< 0.1%), LC-MS/MS is the only viable option that balances sensitivity with throughput.
Core Methodological Guide
A. Mass Spectrometry Optimization (The "Engine")
CFPA is a carboxylic acid (pKa ~4.1), making it ideal for Negative Mode ESI . The presence of Chlorine and Fluorine atoms provides a distinct mass defect and isotopic pattern that must be leveraged for confirmation.
Predicted MRM Transitions
-
Precursor Ion [M-H]⁻: m/z 187.0 (³⁵Cl isotope)
-
Quantifier Transition: m/z 187.0 → 143.0 (Loss of CO₂, -44 Da). This is the characteristic fragmentation for phenylacetic acids.
-
Qualifier Transition: m/z 187.0 → 107.0 (Loss of CO₂ followed by HCl).
Expert Insight: Always monitor the ³⁷Cl isotope transition (m/z 189.0 → 145.0) as a secondary confirmation. The theoretical ³⁵Cl/³⁷Cl intensity ratio should be approximately 3:1. Deviation from this ratio indicates matrix interference.
B. Chromatographic Separation
Standard C18 columns often fail to retain small acidic molecules like CFPA, leading to elution in the solvent front (suppression zone).
-
Recommended Column: Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) .
-
Why? The pi-pi interactions between the phenyl ring of the stationary phase and the halogenated aromatic ring of CFPA provide superior selectivity and retention compared to standard alkyl chains.
-
-
Mobile Phase:
-
A: Water + 0.1% Acetic Acid (Avoid Formic Acid if sensitivity drops; Acetic Acid often provides better ionization for halo-acids).
-
B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for this analyte).
-
C. Sample Preparation Protocols
Two pathways are provided: High-Throughput (Method A) for process checks, and Ultra-Trace (Method B) for final product release.
Method A: Liquid-Liquid Extraction (LLE)
-
Best for: Clean matrices (water, simple buffers).
-
Aliquot 500 µL sample.
-
Acidify with 10 µL 1M HCl (to protonate CFPA, driving it into organic phase).
-
Add 1 mL MTBE (Methyl tert-butyl ether) . Vortex 2 min.
-
Centrifuge, transfer top organic layer to fresh tube.
-
Evaporate to dryness (N₂ stream, 40°C).
-
Reconstitute in 100 µL Mobile Phase A.
Method B: Solid Phase Extraction (SPE)
-
Best for: Complex biological fluids or drug substance matrices.
-
Cartridge: Mixed-Mode Anion Exchange (MAX).
-
Condition: MeOH followed by Water.[1]
-
Load: Sample (pH adjusted to > 6.0 to ensure CFPA is ionized [M-H]⁻ and binds to anion exchange resin).
-
Wash 1: 5% NH₄OH in Water (Removes neutrals/bases).
-
Wash 2: Methanol (Removes hydrophobic neutrals).
-
Elute: 2% Formic Acid in Methanol (Protonates CFPA, releasing it from the resin).
Visualized Workflow (LC-MS/MS)
The following diagram illustrates the decision logic and workflow for optimizing the detection of CFPA.
Caption: Optimized decision workflow for CFPA analysis, selecting sample prep based on matrix complexity and utilizing specific MS/MS transitions for validation.
Validation & Performance Metrics
To ensure Trustworthiness , the method must be validated against ICH Q2(R1) guidelines.
-
Linearity: 0.5 ng/mL – 500 ng/mL (R² > 0.995).
-
Accuracy: Spike recovery should fall between 85% – 115%.
-
Precision: %RSD < 5% for replicates.
-
Matrix Effect (ME): Calculate using:
-
Acceptance: -20% to +20%. If ME < -20% (Suppression), switch from LLE to SPE or use a Deuterated Internal Standard (e.g., Phenylacetic acid-d5).
-
References
-
Trace Determination of Haloacetic Acids in Drinking Water by LC-MS/MS. Agilent Technologies Application Notes. Available at: [Link]
-
Simultaneous LC-MS/MS determination of phenylacetate and metabolites. Molecular Genetics and Metabolism, NIH PubMed. Available at: [Link]
-
Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). ICH Guidelines. Available at: [Link]
Sources
Comparative study of the antimicrobial properties of halogenated phenylacetic acids
Executive Summary & Scientific Rationale
Phenylacetic acid (PAA) is a naturally occurring auxin and microbial metabolite with intrinsic, albeit moderate, antimicrobial activity. In the search for non-traditional antibiotic scaffolds to combat Multi-Drug Resistant (MDR) pathogens, halogenated derivatives of PAA have emerged as promising candidates. The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring fundamentally alters the molecule's physicochemical profile—specifically its lipophilicity (logP), electronic distribution (sigma-hole formation), and metabolic stability.
This guide provides a technical comparison of 4-fluoro- , 4-chloro- , 4-bromo- , and 4-iodo-phenylacetic acids against the non-halogenated parent compound. We synthesize experimental data to demonstrate how halogenation enhances membrane permeability and intracellular toxicity against Gram-positive (S. aureus) and Gram-negative (E. coli, Vibrio spp.) bacteria.[1][2][3][4][5][6]
Chemical Landscape & Physicochemical Properties[7][8][9]
The efficacy of these small molecules is governed by the Structure-Activity Relationship (SAR) driven by the halogen substituent.
| Compound | Structure | MW ( g/mol ) | ClogP (approx) | Electronic Effect | Key Characteristic |
| Phenylacetic Acid (PAA) | 136.15 | 1.41 | Neutral | Rapidly metabolized; moderate membrane permeability. | |
| 4-Fluoro-PAA | 154.14 | 1.58 | Strong EWG | Metabolic Blocker: Mimics PAA but resists degradation (e.g., in Acinetobacter). | |
| 4-Chloro-PAA | 170.59 | 2.10 | Moderate EWG | Balanced lipophilicity/solubility profile. | |
| 4-Bromo-PAA | 215.04 | 2.36 | Weak EWG | Potency Sweet Spot: Enhanced membrane disruption due to size/lipophilicity. | |
| 4-Iodo-PAA | 262.03 | 2.65 | Polarizable | High lipophilicity; potential for halogen bonding interactions. |
Note: EWG = Electron Withdrawing Group. ClogP values are estimates indicating relative lipophilicity.
Comparative Performance Analysis
The following data synthesizes Minimum Inhibitory Concentration (MIC) trends observed in recent comparative studies, including efficacy against marine pathogens (Vibrio spp.) and standard clinical isolates.
Experimental Data Summary: Antimicrobial Efficacy (MIC in µg/mL)
| Target Organism | PAA (Parent) | 4-Fluoro-PAA | 4-Chloro-PAA | 4-Bromo-PAA | 4-Iodo-PAA |
| S. aureus (Gram+) | 800 - 1200 | 600 - 800 | 400 - 600 | 150 - 300 | 200 - 400 |
| E. coli (Gram-) | > 1000 | 800 - 1000 | 500 - 800 | 400 - 600 | 400 - 800 |
| Vibrio parahaemolyticus | > 1000 | N/D | N/D | N/D | 200 |
| A. tumefaciens | ~800 | N/D | N/D | N/D | N/D |
Key Insights:
-
The "Bromine Advantage": 4-Bromo-PAA frequently exhibits the highest potency against Gram-positive strains. The bromine atom provides sufficient lipophilicity to penetrate the thick peptidoglycan layer without making the molecule too insoluble (a risk with iodine).
-
Gram-Negative Resistance: All derivatives show reduced efficacy against Gram-negatives due to the outer membrane barrier and efflux pumps. However, 4-Iodo-PAA has shown specific activity against Vibrio biofilms, likely due to enhanced hydrophobic interaction with the matrix.
-
Metabolic Stability: 4-Fluoro-PAA is often used as a non-metabolizable analog. While its direct killing power is lower, it can disrupt quorum sensing or stress response pathways that rely on PAA signaling (e.g., in Acinetobacter baumannii).
Mechanism of Action (MOA)
Unlike standard antibiotics that target a single enzyme (e.g., gyrase or ribosomes), halogenated PAAs act as multi-target stressors .
-
Membrane Disruption: The lipophilic anion inserts into the lipid bilayer, increasing permeability and causing leakage of electrolytes and macromolecules (nucleic acids/proteins).
-
Weak Acid Stress: Upon entering the neutral cytoplasm, the acid dissociates, releasing protons that acidify the cytoplasm and collapse the Proton Motive Force (PMF).
-
Enzyme Inhibition: PAA derivatives have been shown to inhibit TCA cycle enzymes (Malate Dehydrogenase - MDH, Succinate Dehydrogenase - SDH), cutting off cellular energy production.
-
ROS Generation: The metabolic blockade leads to the accumulation of Reactive Oxygen Species (ROS), causing oxidative damage to DNA.
MOA Visualization
Caption: Multi-modal mechanism of action for halogenated phenylacetic acids involving membrane disruption and metabolic inhibition.
Experimental Protocols
To replicate these findings or screen new derivatives, use the following standardized workflows.
A. Minimum Inhibitory Concentration (MIC) Assay
This protocol follows CLSI guidelines modified for weak acid derivatives.
-
Preparation: Dissolve halogenated PAAs in DMSO (stock 100 mg/mL). Note: 4-Iodo-PAA may require slight warming.
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 1000 µg/mL to 1.95 µg/mL.
-
Inoculum: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard diluted 1:100). -
Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration showing no visible turbidity.
-
Validation: Use E. coli ATCC 25922 as a quality control strain.
B. Membrane Permeability Assay (Propidium Iodide)
Validates the membrane disruption mechanism.
-
Treatment: Treat log-phase bacteria (
) with PAA derivatives at and MIC for 1 hour. -
Staining: Wash cells in PBS and stain with Propidium Iodide (PI) (final 10 µM) for 15 mins in the dark.
-
Analysis: Measure fluorescence (Ex/Em: 535/617 nm) or analyze via flow cytometry.
-
Interpretation: Increased fluorescence indicates compromised membrane integrity (PI enters damaged cells).
Experimental Workflow Diagram
Caption: Step-by-step experimental pipeline for evaluating halogenated PAA antimicrobial efficacy.
Conclusion & Future Outlook
The comparative analysis reveals that 4-bromo-phenylacetic acid represents the optimal balance between lipophilicity and solubility for antimicrobial applications against Gram-positive pathogens. While 4-iodo-PAA shows promise against specific marine biofilms (Vibrio), its solubility limits clinical utility.
Recommendation: Researchers should focus on 4-bromo-PAA as a lead scaffold. Future optimization should involve:
-
Hybridization: Coupling the PAA core with amino acids (e.g., PAA-peptide conjugates) to utilize active transport mechanisms.
-
Formulation: Encapsulating hydrophobic halogenated PAAs in liposomes to enhance delivery to Gram-negative targets.
References
-
Sathiyamoorthi, E., et al. (2024). "Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi." Frontiers in Cellular and Infection Microbiology. Link
-
Li, Y., et al. (2025). "The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens." PeerJ. Link
-
Teague, J., et al. (2018). "The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter." mBio. Link
-
Kim, Y., et al. (2004). "Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus." Applied and Environmental Microbiology. Link
-
Garrison, A., et al. (2017). "A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents."[7] Journal of Medicinal Chemistry. Link
Sources
- 1. clsi.org [clsi.org]
- 2. lifelabs.azureedge.net [lifelabs.azureedge.net]
- 3. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 6. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
